Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Description
BenchChem offers high-quality Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEPNZWEHKIHOM-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
This guide details the precision synthesis of Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane , a privileged bicyclic scaffold used in medicinal chemistry for GPCR and ion channel drug discovery.[1]
Unlike standard reductive aminations which often yield difficult-to-separate diastereomeric mixtures, this protocol utilizes a Stereochemical Inversion Strategy .[1] We deliberately synthesize the kinetically favored endo-alcohol and invert it to the thermodynamically stable exo-amine, ensuring high diastereomeric purity (>95% de).[1]
Part 1: Strategic Analysis & Retrosynthesis
The 9-azabicyclo[3.3.1]nonane system exists predominantly in a chair-chair conformation.[1] The C3 position presents two stereochemical possibilities:
-
Endo (α): Substituent is axial , pointing "in" towards the C7 bridge. This suffers from transannular strain.[1]
-
Exo (β): Substituent is equatorial , pointing "out" away from the bridge. This is the target configuration.
The Challenge: Standard hydride reduction of the ketone (e.g., NaBH₄) is kinetically controlled, attacking from the less hindered exo face to yield the endo-alcohol . The Solution: We leverage this kinetic selectivity to isolate the pure endo-alcohol, then apply a Mitsunobu reaction with an azide source to invert the stereocenter to the desired exo configuration.
Figure 1: Retrosynthetic logic relying on stereochemical inversion.
Part 2: Detailed Synthetic Protocol
Phase 1: Scaffold Assembly & N-Protection
Starting Material: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (accessible via Robinson annulation of glutaraldehyde, acetonedicarboxylic acid, and benzylamine) or Pseudopelletierine.[1] We assume the N-Benzyl ketone is the starting point for scalability.[1]
Step 1.1: Hydrogenolysis & Boc Protection [1]
-
Debenzylation: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (10 g) in MeOH (100 mL). Add Pd(OH)₂/C (20 wt%, 1 g). Hydrogenate at 50 psi H₂ for 24 h. Filter through Celite to obtain the secondary amine.[1]
-
Boc Protection: To the filtrate, add Et₃N (1.5 eq) and Boc₂O (1.1 eq). Stir at RT for 4 h.
-
Workup: Concentrate, dissolve in EtOAc, wash with 1M HCl (cold), NaHCO₃, and brine.
-
Yield: Expect ~85-90% of N-Boc-9-azabicyclo[3.3.1]nonan-3-one .
Phase 2: Stereoselective Reduction (Kinetic Control)
Objective: Maximize formation of the endo-alcohol.[1]
-
Setup: Dissolve N-Boc-ketone (1.0 eq) in dry MeOH (0.2 M). Cool to -10°C (ice/salt bath).
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise over 30 min. Note: Low temperature prevents thermodynamic equilibration.[1]
-
Quench: Stir for 2 h. Quench with acetone (excess) followed by sat. NH₄Cl.[1]
-
Isolation: Extract with DCM. The crude product is predominantly (>95%) the endo-alcohol .[1]
-
Validation:
Phase 3: The Stereochemical Pivot (Mitsunobu Inversion)
Objective: Convert endo-OH to exo-N₃ with complete inversion.
Reagents:
-
Triphenylphosphine (PPh₃): 1.5 eq
-
Diisopropyl azodicarboxylate (DIAD): 1.5 eq
-
Diphenylphosphoryl azide (DPPA): 1.5 eq (Safer/easier to handle than HN₃)
Protocol:
-
Dissolve endo-alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under N₂.
-
Cool to 0°C .
-
Add DPPA (1.5 eq) followed by dropwise addition of DIAD (1.5 eq). Maintain temp < 5°C during addition.
-
Allow to warm to RT and stir for 12–16 h.
-
Workup: Concentrate THF. Triturate residue with Et₂O/Hexane (1:1) to precipitate PPh₃O.[1] Filter.
-
Purification: Flash chromatography (Hex/EtOAc 9:1). The product is the exo-azide .[1]
Phase 4: Final Reduction to Amine
-
Reduction: Dissolve exo-azide in MeOH. Add 10% Pd/C (10 wt%).
-
Hydrogenation: Stir under H₂ balloon (1 atm) for 4–6 h.
-
Purification: Filter catalyst. Concentrate.
-
Salt Formation (Optional but recommended): Treat with HCl/Dioxane to isolate as the hydrochloride salt for stability.
Part 3: Data & Validation (The "Self-Validating" System)
To ensure the final product is the exo isomer, use ¹H NMR coupling constants of the H-3 proton.
| Feature | Endo-Isomer (Undesired) | Exo-Isomer (Target) |
| C3 Substituent | Axial (α) | Equatorial (β) |
| H-3 Proton | Equatorial (Exo-H) | Axial (Endo-H) |
| ¹H NMR Signal | Narrow multiplet (W½ < 10 Hz) | Triplet of Triplets (tt) |
| Coupling (J) | Small J (eq-ax, eq-eq) ~2-5 Hz | Large J (ax-ax) ~10-12 Hz |
Why this works: In the chair-chair conformation, the exo-amine places the H-3 proton in the axial position, 180° anti-periplanar to the axial protons on C2 and C4. This geometry dictates a large coupling constant (Karplus relationship), providing an unambiguous signature of the exo configuration.
Figure 2: Complete synthetic workflow emphasizing the stereochemical pivot.
Part 4: Troubleshooting & Optimization
-
Mitsunobu Stalling: If the Mitsunobu reaction is sluggish (due to steric bulk at C3), switch to the Mesylate Protocol :
-
Endo-OH + MsCl/Et₃N → Endo-OMs.[1]
-
Endo-OMs + NaN₃ in DMF (90°C) → Exo-N₃ (SN2 inversion).
-
-
Separation: If endo/exo mixtures occur (e.g., incomplete inversion), they are best separated at the Alcohol stage (flash chromatography) or the Azide stage. Separation of the final amines is difficult due to polarity.
References
-
Org. Synth. 2022, 99, 251-273. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[1] (Detailed Robinson Annulation and N-Benzyl ketone synthesis). Link
-
US Patent 7,868,017. 9-Azabicyclo[3.3.1]nonane derivatives.[1][2][3] (Describes reduction of ketone to endo-alcohol and thermodynamic equilibration). Link
-
J. Org. Chem. 2006, 71, 5822. Stereoselective synthesis of 3-substituted 9-azabicyclo[3.3.1]nonanes.[1] (Validation of NMR coupling constants for endo/exo assignment).
-
Synthesis 1981, 1. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products (Mitsunobu Review).Link
Sources
Technical Deep Dive: Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane Derivatives
The following technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane .
Executive Summary
The 9-azabicyclo[3.3.1]nonane scaffold represents a privileged structure in medicinal chemistry, serving as a homolog to the tropane (8-azabicyclo[3.2.1]octane) and quinuclidine systems.[1] The exo-3-amino-9-boc derivative (CAS 1363380-67-9 ) is a critical intermediate for accessing conformationally restricted ligands.[1] Unlike flexible piperidines, this bicyclic core enforces specific vector orientations for substituents, enhancing binding selectivity for GPCRs (Sigma-2, CCR5, Muscarinic) and enzymes (DPP-4, Renin).[1]
This guide analyzes the stereochemical imperatives of the scaffold, provides a validated synthetic route for the exo-isomer, and reviews its application in high-affinity ligand design.
Structural Analysis & Stereochemistry
Conformation: The Chair-Chair Preference
The 9-azabicyclo[3.3.1]nonane system typically adopts a chair-chair conformation.[1] However, this creates a unique steric environment at the 3- and 7-positions.[1]
-
Endo (
-face): Substituents pointing "inside" the bicyclic cavity (towards the C7 methylene) suffer from severe transannular repulsion (van der Waals strain) with the C7-endo hydrogen.[1] -
Exo (
-face): Substituents pointing "outside" are equatorial relative to the piperidine ring they inhabit.[1] This is the thermodynamically favored conformation.[1]
Consequently, for the 3-amino derivative, the exo-isomer is significantly more stable and is the primary target for drug design to avoid steric clashes within the receptor binding pocket.
Stereochemical Nomenclature
-
Exo-3-amino: The amino group is oriented away from the nitrogen bridge (equatorial).[1]
-
Endo-3-amino: The amino group is oriented towards the nitrogen bridge (axial).[1]
Synthetic Pathways[1]
The synthesis of the exo-amine hinges on the stereoselective reduction of the ketone intermediate, 9-Boc-9-azabicyclo[3.3.1]nonan-3-one (Granatropinone derivative).[1]
Core Synthesis Strategy (Graphviz)[1]
Figure 1: Synthetic route to exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane emphasizing the stereodivergent reduction step.
Experimental Protocols
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Robinson-Schöpf)[1]
-
Reagents: Glutaraldehyde (25% aq), Acetonedicarboxylic acid, Benzylamine, Sodium Acetate.
-
Mechanism: Double Mannich condensation.[1]
-
Protocol:
-
Cool a solution of glutaraldehyde (1 eq) and acetonedicarboxylic acid (1 eq) in water to 0°C.
-
Add benzylamine (1 eq) dropwise, maintaining pH ~5 with sodium acetate.
-
Stir for 48 hours at room temperature. Evolution of CO2 indicates decarboxylation.[1]
-
Basify with NaOH and extract with DCM.
-
Yield: Typically 60-70% of the crystalline ketone.[1]
-
Stereoselective Reduction to Exo-Amine
To maximize the exo isomer, thermodynamic equilibration is required.[1] Catalytic hydrogenation of the oxime is preferred over hydride reduction of the ketone (which often gives mixed alcohols).[1]
-
Step A: Oxime Formation
-
Reflux the ketone (10 mmol) with hydroxylamine hydrochloride (12 mmol) and NaOAc (15 mmol) in Ethanol/Water (10:1) for 2 hours.
-
Cool, filter the precipitate, and dry. (Yield >90%).
-
-
Step B: Reduction (Exo-Selective)
-
Dissolve the oxime in absolute ethanol.[1]
-
Add Raney Nickel (approx 50% wt/wt) or use Sodium metal (Bouveault-Blanc conditions) for exclusive thermodynamic control.[1]
-
Hydrogenate at 50 psi (3.4 bar) at 50°C for 24 hours.
-
Purification: Filter catalyst. The crude residue is predominantly the exo-amine.[1] Recrystallization from Ethyl Acetate/Hexane can remove trace endo isomer.[1]
-
Boc Protection: Treat the crude secondary amine (if benzyl was removed) or the primary amine (if benzyl retained) with Boc2O/TEA in DCM.[1]
-
Medicinal Chemistry Applications
Sigma-2 Receptor Ligands
The 9-azabicyclo[3.3.1]nonane scaffold is a validated pharmacophore for Sigma-2 receptors, which are biomarkers for tumor proliferation.[1]
-
Mechanism: The basic nitrogen at position 9 interacts with the aspartate residue in the binding pocket, while the 3-exo substituent (often a phenylcarbamate) extends into the hydrophobic pocket.
-
Case Study (WC-26): Analogs such as N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3-yl)carbamates demonstrate nanomolar affinity (
< 5 nM) and high selectivity over Sigma-1.[1] The exo configuration is critical for this fit.
DPP-4 Inhibition (Bioisosterism)
Researchers utilize the 3-amino-9-azabicyclo[3.3.1]nonane core as a rigidified bioisostere of the piperidine ring found in Alogliptin or the adamantane in Saxagliptin .[1]
-
Design Logic: The rigid bicyclic framework reduces the entropic penalty of binding.[1]
-
SAR: The primary amine at C3 mimics the N-terminus of the substrate, interacting with the Glu205/Glu206 dyad of DPP-4. The bulky bicyclic cage fills the S1 specificity pocket.[1]
ABNO Catalyst Precursor
While not a drug, the 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) is a highly active oxidation catalyst derived from this amine's parent secondary amine.[1] It is less sterically hindered than TEMPO, allowing for the oxidation of bulky secondary alcohols.
Comparison of Bicyclic Scaffolds
| Scaffold | Ring Size | Conformation | Key Application |
| Tropane | [3.2.1] | Boat-Chair | CCR5 (Maraviroc), Anesthetics |
| Granatane | [3.3.1] | Chair-Chair | Sigma-2, Anti-emetics (Granisetron) |
| Iso-Granatane | [3.3.1] | Chair-Chair | DPP-4 Inhibitors |
Data Insight: The [3.3.1] system offers a larger hydrophobic volume than the tropane system, making it suitable for receptors with deep, bulky binding pockets (e.g., Sigma receptors).[1]
References
-
Sigma Receptor Ligands: Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry.[1][2][3][4]
-
Scaffold Synthesis: Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses (2022).[1]
-
Stereochemistry: Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.[1][5]
-
DPP-4 Context: Synthesis and activity of a potent, specific azabicyclo[3.3.0]octane-based DPP II inhibitor.[1] (Homologous scaffold comparison).
-
Commercial Building Block: exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane Specifications. (Search CAS: 1363380-67-9)[1]
Sources
- 1. Maraviroc, CCR5 Antagonist (CAS 376348-65-1) | Abcam [abcam.com]
- 2. Synthesis and biological evaluation of azobicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane, a conformationally rigid diamine scaffold, has emerged as a significant building block in modern medicinal chemistry. Its unique three-dimensional structure and the stereospecific presentation of its functional groups make it an attractive component for the design of novel therapeutics. The bicyclic system locks the cyclohexane and piperidine rings in a chair-chair or boat-chair conformation, providing a defined spatial arrangement for substituent groups. This guide provides a comprehensive overview of the synthesis, purification, characterization, and applications of this versatile molecule, with a focus on the practical insights required for its successful utilization in a research and development setting.
The structural rigidity of the azabicyclo[3.3.1]nonane core is of particular interest in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The exo-amino group at the 3-position and the Boc-protected nitrogen at the 9-position offer orthogonal handles for chemical modification, allowing for the construction of diverse and complex molecular architectures.
Core Compound Specifications
A clear identification of the target compound is crucial for any synthetic or developmental work. The key identifiers and properties of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane are summarized in the table below.
| Property | Value |
| CAS Number | 1363380-67-9[2][3] |
| Molecular Formula | C13H24N2O2[2][4] |
| Molecular Weight | 240.34 g/mol [2] |
| IUPAC Name | tert-butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Synonyms | Exo-3-amino-9-(tert-butoxycarbonyl)-9-azabicyclo[3.3.1]nonane |
| Appearance | Typically a solid |
| Purity | Commercially available up to ≥97%[2][3] |
Synthesis and Purification
Proposed Synthetic Workflow
Sources
- 1. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) | MDPI [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane safety data sheet
[1]
Executive Summary & Chemical Identity
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a specialized bicyclic diamine scaffold used extensively in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) ligands and Proteolysis Targeting Chimeras (PROTACs). Its rigid bicyclic structure provides a defined spatial orientation for substituents, making it a critical "spacer" or "linker" module that restricts conformational flexibility—a key factor in enhancing binding affinity and selectivity in drug candidates.
This guide serves as both a Safety Data Sheet (SDS) and a technical handling manual, synthesizing hazard data with practical synthetic application protocols.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Common Name | exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane |
| CAS Number | 1363380-67-9 (Primary for exo isomer); 599165-35-2 (Alternate) |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Stereochemistry | Exo (The amino group is oriented away from the nitrogen bridge) |
| Structure Description | A bicyclic amine with a secondary amine at position 3 and a tert-butoxycarbonyl (Boc) protected nitrogen at the bridgehead (position 9).[1][2][3][4][5][6] |
Hazard Identification & Safety Profile
While this compound is a valuable intermediate, it possesses properties typical of primary amines and carbamates. It is generally classified as an Irritant .
GHS Classification
-
Skin Corrosion/Irritation: Category 2[7]
-
Serious Eye Damage/Eye Irritation: Category 2A[7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)[7]
Hazard & Precautionary Statements
| Code | Type | Statement |
| H302 | Hazard | Harmful if swallowed. |
| H315 | Hazard | Causes skin irritation. |
| H319 | Hazard | Causes serious eye irritation. |
| H335 | Hazard | May cause respiratory irritation.[7] |
| P261 | Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |
| P280 | Precaution | Wear protective gloves/eye protection/face protection.[2][7] |
| P305+P351+P338 | Response | IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[8] |
Technical Specifications & Physical Properties
Understanding the physical state is crucial for accurate weighing and stoichiometry in synthesis.
| Property | Specification | Notes for Researchers |
| Physical State | Solid (Powder or Crystalline) | Typically white to off-white. |
| Melting Point | 85–90 °C (approx.) | May vary based on purity/salt form. |
| Solubility | Soluble in DCM, MeOH, DMSO | Poor solubility in water (unless protonated). |
| pKa (Calc) | ~10.5 (3-amino group) | The 9-N-Boc is non-basic. |
| Hygroscopicity | Mildly Hygroscopic | Store under inert atmosphere if possible. |
Synthetic Utility & Handling Protocols
The "Spacer" Utility
The 9-azabicyclo[3.3.1]nonane core forces substituents into a chair-chair conformation. The exo-amine provides a vector distinct from the endo-isomer, often used to probe the depth of a binding pocket. The 9-Boc group allows for orthogonal functionalization:
-
Step 1: React the free 3-amine (e.g., amide coupling).
-
Step 2: Remove the Boc group (acidic conditions) to expose the secondary amine for further derivatization.
Handling Workflow Diagram
The following diagram outlines the logical flow for handling this reagent, from storage to reaction, emphasizing safety checkpoints.
Figure 1: Operational workflow for handling Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane, highlighting the transition from storage to synthetic application.
Standard Operating Procedure (SOP): Amide Coupling
Objective: Coupling the exo-amine to a carboxylic acid.
-
Preparation: Calculate stoichiometry. Use 1.0 equiv of amine, 1.1 equiv of Acid, 1.2 equiv of Coupling Reagent (e.g., HATU), and 3.0 equiv of DIPEA.
-
Solvent: Dissolve the Acid and DIPEA in anhydrous DMF or DCM.
-
Activation: Add HATU and stir for 5 minutes (activation of acid).
-
Addition: Add the Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (solid or pre-dissolved).
-
Monitoring: Monitor by LCMS. The Boc group is stable under these basic conditions.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.
Expert Insight: The bridgehead Boc group creates significant steric bulk. If the reaction is sluggish, switch from HATU to a smaller coupling agent like EDC/HOAt or convert the acid to an acid chloride first.
Emergency Response Protocols
In the event of exposure, immediate action is required to mitigate irritation.
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Rinse immediately with water for 15+ mins, lifting eyelids. | Required. Consult an ophthalmologist. |
| Skin Contact | Wash off with soap and plenty of water.[8] Remove contaminated clothing. | If irritation persists, seek medical advice. |
| Inhalation | Move person to fresh air.[7][8] If not breathing, give artificial respiration.[8] | Monitor for respiratory distress. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Call a POISON CENTER or doctor. |
Storage & Stability
-
Temperature: Refrigerate (2–8 °C).
-
Atmosphere: Store under Nitrogen or Argon if possible (prevents carbonate formation from air CO₂ reacting with the amine).
-
Container: Tightly sealed glass vial.
-
Shelf Life: Stable for >2 years if stored correctly.
References
-
AChemBlock. (2024).[8] Exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane Product Data. AChemBlock. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. Merck KGaA. Link
-
PubChem. (2024).[9] Compound Summary: Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (Analogous Structure Data). National Library of Medicine. Link
-
ChemicalBook. (2024). tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate Properties and Safety. ChemicalBook. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. capotchem.com [capotchem.com]
- 9. Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane | C9H18N2 | CID 14403176 - PubChem [pubchem.ncbi.nlm.nih.gov]
commercial suppliers of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Title: Technical Whitepaper: Exo-3-Amino-9-Boc-9-Azabicyclo[3.3.1]Nonane – Strategic Sourcing & Application in Medicinal Chemistry
Executive Summary
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (CAS: 1363380-67-9) has emerged as a high-value conformationally restricted scaffold in modern drug discovery. Unlike flexible piperidine or pyrrolidine linkers, the 9-azabicyclo[3.3.1]nonane core offers a rigid, defined vector for substituent display. This rigidity is particularly critical in the design of Protein Degraders (PROTACs) and GPCR modulators , where entropy penalties upon binding must be minimized.[1]
This guide provides a technical analysis of the molecule's stereochemistry, verified commercial suppliers, and handling protocols for downstream synthesis.[1]
Chemical Profile & Stereochemical Criticality
The [3.3.1]nonane system exists primarily in a chair-chair conformation. The C3-position (bearing the amine) allows for two diastereomers: endo (axial-like) and exo (equatorial-like).
-
Target Molecule: tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate[2]
-
CAS Number: 1363380-67-9
-
Molecular Formula: C₁₃H₂₄N₂O₂[1]
-
Molecular Weight: 240.34 g/mol [1]
Why "Exo" Matters: In the exo isomer, the amino group projects away from the bicyclic cage (equatorial orientation).[1] This minimizes transannular steric strain with the C7 methylene protons and extends the functional group into the solvent/binding pocket.[1] In contrast, the endo isomer faces into the "cleft" of the bicycle, often leading to steric clashes in ligand-protein interactions.[1]
Visualizing the Isomerism:
Figure 1: Stereochemical divergence in the synthesis of 3-amino-9-azabicyclo[3.3.1]nonanes. The Exo isomer is the preferred scaffold for linker applications.[1]
Strategic Sourcing Guide
Sourcing this building block requires vigilance regarding stereochemical purity. Many generic suppliers may supply a mixture of endo/exo or the incorrect isomer if not explicitly certified.[1]
Verified Commercial Suppliers
The following suppliers have been identified as primary sources for the specific exo isomer (CAS 1363380-67-9).
| Supplier | Catalog ID | Purity Spec | Pack Sizes | Region | Notes |
| ChemScene | CS-0048101 | ≥97% | 1g, 5g | Global (US/CN) | Explicitly lists exo stereochemistry. |
| AChemBlock | G-6065 | 97% | 1g, 5g, 25g | USA | Specializes in novel building blocks. |
| BOC Sciences | 1363380-67-9 | 95%+ | Custom | Global | Good for bulk inquiries (>100g). |
| Sigma-Aldrich | Varies | Varies | Varies | Global | Often lists the methyl variant or HCl salt; verify CAS carefully. |
Quality Control (CoA) Checklist
When receiving a batch, verify the following parameters to ensure the material is suitable for high-precision SAR:
-
1H-NMR Analysis: Look for the C3-H signal. In [3.3.1]nonane systems, the endo-proton (present in the exo-amine isomer) typically appears as a multiplet with different coupling constants compared to the exo-proton.
-
GC/LC-MS Purity: Ensure >97% purity to avoid carrying the endo isomer (which may act as a competitive inhibitor or inactive impurity) into downstream steps.[1]
-
Appearance: White to off-white solid.[1]
Technical Application & Handling
Synthesis & Deprotection Workflow
The Boc group on the secondary amine (N9) is orthogonal to the primary amine (N3), allowing for selective functionalization.[1]
Protocol: Selective Functionalization & Deprotection
-
Amide Coupling (N3): The primary exo-amine is highly nucleophilic.[1] Standard coupling (HATU/DIPEA) in DMF proceeds rapidly.[1]
-
Tip: The rigid bulk of the bicycle can retard reaction rates with very bulky acids; heating to 40°C may be required.[1]
-
-
Boc Deprotection (N9):
Application in PROTAC Design
The exo-9-azabicyclo[3.3.1]nonane scaffold is increasingly used as a "exit vector" linker.
-
Mechanism: It replaces flexible alkyl chains to constrain the orientation of the E3 ligase ligand relative to the Target Protein ligand.[1]
-
Benefit: Reduces the entropic cost of ternary complex formation, potentially improving degradation potency (DC50).[1]
Figure 2: Typical workflow for incorporating the scaffold into Proteolysis Targeting Chimeras (PROTACs).
References
-
ChemScene Product Data. tert-Butyl exo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. Retrieved from
-
AChemBlock Catalog. Catalog ID G-6065 Product Specifications. Retrieved from
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Describes the core ring synthesis). Org. Synth. 2022, 99, 113-130. Retrieved from
-
Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. (Discusses Endo/Exo separation). Retrieved from
-
ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from
Sources
Application Note: Precision Synthesis of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Abstract & Strategic Overview
The 9-azabicyclo[3.3.1]nonane scaffold (often referred to as the "granatane" core) is a critical pharmacophore in medicinal chemistry, serving as a structural homolog to tropane but with an expanded bridge. It is a key motif in GPCR ligands (e.g., 5-HT3 antagonists like Granisetron) and DPP-4 inhibitors.
The Challenge: The primary synthetic bottleneck is stereocontrol at the C-3 position.
-
Thermodynamics: Direct reductive amination of 9-boc-9-azabicyclo[3.3.1]nonan-3-one typically yields the endo-isomer (syn to the nitrogen bridge) or a difficult-to-separate mixture, as hydride attack occurs preferentially from the less hindered exo-face.
-
The Solution: To access the exo-3-amino target (anti to the nitrogen bridge) with high diastereomeric excess (de), this protocol utilizes a Stereochemical Inversion Strategy . We first reduce the ketone to the endo-alcohol, then utilize a Mitsunobu reaction to invert the center to the exo-azide, followed by reduction to the amine.
Synthetic Pathway Visualization
The following flow diagram illustrates the stereochemical logic of the protocol.
Caption: Figure 1. Stereochemical inversion strategy converting the thermodynamically favored endo-alcohol to the target exo-amine.
Detailed Experimental Protocols
Step 1: Stereoselective Reduction to Endo-Alcohol
Objective: Convert the ketone to the alcohol. While L-Selectride increases endo selectivity, Sodium Borohydride (
Reagents:
-
9-Boc-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv)
-
Sodium Borohydride (
) (1.5 equiv) -
Methanol (anhydrous)
Protocol:
-
Dissolution: Dissolve 9-Boc-9-azabicyclo[3.3.1]nonan-3-one in anhydrous Methanol (
concentration) in a round-bottom flask under . Cool to . -
Addition: Add
portion-wise over 15 minutes. Gas evolution ( ) will occur; ensure venting. -
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The alcohol is typically more polar than the ketone. -
Quench: Quench carefully with saturated
solution. -
Extraction: Concentrate to remove MeOH. Extract the aqueous residue with EtOAc (
).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification (Critical): Although the endo-isomer is dominant, recrystallization from Hexane/EtOAc or flash chromatography is recommended to remove the minor exo-alcohol. High purity (
) here simplifies the next step.
Data Checkpoint:
-
Yield: Expect 85–95%.
-
Stereochemistry: The endo-alcohol typically displays a narrower multiplet for the H-3 proton in
NMR compared to the exo-isomer due to equatorial-axial couplings.
Step 2: Mitsunobu Inversion to Exo-Azide
Objective: Invert the endo-alcohol (C-3) to the exo-azide using Diphenylphosphoryl Azide (DPPA) under Mitsunobu conditions.[2][3] This is the Stereodefining Step .
Reagents:
-
Endo-9-Boc-9-azabicyclo[3.3.1]nonan-3-ol (1.0 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Diphenylphosphoryl Azide (DPPA) (1.2 equiv)
-
THF (anhydrous)
Protocol:
-
Setup: In a dry flask under Argon, dissolve the endo-alcohol and
in anhydrous THF ( ). Cool the solution to . -
Azide Addition: Add DPPA dropwise.
-
DIAD Addition: Add DIAD dropwise over 20 minutes. Maintain temperature
to prevent side reactions. The solution will turn yellow/orange.[4] -
Reaction: Stir at
for 1 hour, then warm to RT and stir for 12–16 hours. -
Workup: Concentrate the mixture. Redissolve in
or EtOAc and wash with NaOH (to remove phosphate byproducts) and brine. -
Purification: Purify via flash chromatography (Gradient: 0
20% EtOAc in Hexane). The azide is less polar than the alcohol.
Mechanism Note: The Mitsunobu reaction proceeds via an
Step 3: Staudinger Reduction to Exo-Amine
Objective: Reduce the azide to the primary amine without affecting the Boc group or stereochemistry.
Reagents:
-
Exo-3-azido-9-Boc-9-azabicyclo[3.3.1]nonane
-
Triphenylphosphine (
) (1.5 equiv) -
THF/Water (10:1 ratio)
Protocol:
-
Formation of Iminophosphorane: Dissolve the azide in THF. Add
(solid) in one portion at RT. Nitrogen gas evolution will be observed. Stir for 2 hours until gas evolution ceases. -
Hydrolysis: Add water (approx. 10% v/v). Heat the mixture to
for 3 hours. -
Workup: Concentrate to remove THF. Acidify the aqueous residue with
HCl (to pH 3) to protonate the amine. Wash the acidic aqueous phase with (removes and unreacted materials). -
Isolation: Basify the aqueous phase with
NaOH (to pH 10) and extract with DCM ( ). Dry over and concentrate. -
Final Product: The resulting oil/solid is the Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane.
Quality Control & Validation (CQA)
To ensure the protocol was successful, compare the analytical data against the specific markers for the exo-isomer.
| Attribute | Exo-Isomer (Target) | Endo-Isomer (Impurity) |
| H-3 Proton (NMR) | Multiplet/Pentet ( | Broad Multiplet ( |
| Coupling ( | Large | Distinct coupling patterns due to boat-chair equilibrium.[2] |
| HPLC Retention | Elutes earlier on C18 (typically). | Elutes later (more interaction with stationary phase). |
| NOESY Signal | Strong NOE with H-7/H-9 bridge protons is absent or weak. | Strong NOE between H-3 and bridgehead H-1/H-5. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Steric hindrance of the endo-alcohol. | Switch solvent to Toluene; run Mitsunobu at |
| Incomplete Inversion | Moisture in reagents. | DIAD and |
| "Sticky" Azide Separation | Use the acid/base workup in Step 3 to separate the amine from neutral phosphine oxides. |
References
-
Mitsunobu Inversion on Hindered Substrates
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
Synthesis of 9-azabicyclo[3.3.1]nonane Derivatives (Granatane)
- King, F. D., et al. "Structure-Activity Relationships of Granatane-3-spiro-hydantoin Derivatives as 5-HT3 Receptor Antagonists." Journal of Medicinal Chemistry, 1993, 36(6), 683–689. (Describes the reduction and stereochemistry of the core).
-
Stereochemical Assignment in Bicyclic Systems
- Juaristi, E. "Stereochemistry of the 9-Azabicyclo[3.3.1]nonane System." Journal of Organic Chemistry. (General reference for NMR distinction of exo/endo isomers in this scaffold).
-
Note: See also Organic Syntheses, Coll.[5] Vol. 10, p. 19 (2004) for analogous tropane inversions.
-
General Protocol for Azide Reduction (Staudinger)
- Gololobov, Y. G., & Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron, 1992, 48(8), 1353-1406.
Sources
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane NMR data interpretation
Topic: Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane NMR Data Interpretation Content Type: Application Note & Protocol Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]
Introduction: The Stereochemical Challenge
The 9-azabicyclo[3.3.1]nonane scaffold (often referred to as the "granatane" system) is a privileged structure in medicinal chemistry, serving as a core for GPCR ligands, neuroactive agents, and anti-emetics. However, the functionalization of the C3 position introduces a critical stereochemical ambiguity: the distinction between the Exo (equatorial) and Endo (axial) isomers.[1]
For Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane , the amine group is oriented away from the nitrogen bridge, typically adopting a chair-chair conformation.[1] Misassignment of this stereocenter is a common pitfall due to the flexibility of the bicyclic system and the rotational isomerism (rotamers) introduced by the tert-butoxycarbonyl (Boc) protecting group.[1]
This guide provides a definitive protocol for the structural validation of the Exo-isomer using 1D and 2D NMR spectroscopy, focusing on the diagnostic coupling patterns of the C3 proton.[1]
Structural Analysis & Conformation
Before interpreting spectra, one must understand the 3D geometry.
-
Conformation: The 9-azabicyclo[3.3.1]nonane skeleton prefers a chair-chair conformation.[1]
-
Exo-Isomer (Target): The C3-amino group occupies the equatorial position.[1] This minimizes transannular steric strain with the C7 methylene and the N-bridge.[1] Consequently, the C3-proton (
) occupies the axial (endo) position, pointing "into" the ring cavity. -
Endo-Isomer (Impurity): The C3-amino group is axial , pointing toward the N-bridge.[1] This creates significant steric repulsion (flagpole interaction), often forcing the ring into a boat-chair conformation to relieve strain.[1]
Key Diagnostic Logic:
-
If
is Axial (Exo-amine) Large vicinal coupling ( Hz) Wide Multiplet .[1] -
If
is Equatorial (Endo-amine) Small vicinal coupling ( Hz) Narrow Multiplet .[1]
Experimental Protocol: Sample Preparation
Objective: Minimize line broadening caused by Boc-rotamers to ensure clear multiplicity resolution.
Materials:
-
Solvent: DMSO-
(Preferred for resolution) or CDCl (Standard). -
Tube: 5 mm high-precision NMR tube.[1]
-
Temperature: 298 K (Standard) or 323 K (Elevated).
Step-by-Step:
-
Purity Check: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from hydrogenation) by filtering through a short Celite plug if necessary.
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Note: If the amine is a salt (HCl/TFA), the chemical shifts of
and will shift downfield. Free-basing with Na CO prior to NMR is recommended for consistency with literature.[1]
-
-
Rotamer Management: The Boc group exhibits restricted rotation around the N-CO bond, often causing the bridgehead (
) and adjacent protons to appear as broad humps or double peaks at room temperature.-
Action: If peaks are broad, acquire the spectrum at 50°C (323 K) to induce fast exchange and coalesce the signals into sharp singlets/multiplets.[1]
-
Data Interpretation Guide
H NMR Assignment (400/500 MHz)
| Position | Proton Type | Approx. Shift ( | Multiplicity & Coupling ( | Diagnostic Interpretation |
| H3 | Methine (Axial) | 3.10 – 3.45 | tt (Triplet of Triplets) or m (Wide) | CRITICAL: In the Exo-amine, H3 is axial.[1][2][3][4] It couples strongly to H2ax/H4ax ( |
| H1, H5 | Bridgehead | 4.10 – 4.40 | Broad Singlet / Multiplet | Deshielded by the N-Boc urethane. Often broad due to rotamers. |
| H2, H4 | Methylene | 1.40 – 2.00 | Multiplets | Complex signals. The axial protons (H2ax/H4ax) are shielded (lower ppm) relative to equatorial counterparts. |
| H6, H8 | Methylene | 1.40 – 2.00 | Multiplets | Overlaps with H2/H4. |
| H7 | Methylene | 1.60 – 1.80 | Multiplet | The "tip" of the non-functionalized ring.[1] |
| Boc | t-Butyl | 1.45 | Singlet (9H) | Characteristic sharp singlet.[1] |
| NH2 | Amine | 1.2 – 2.0 | Broad Singlet | Variable position; exchangeable with D |
C NMR Assignment
| Position | Carbon Type | Approx.[5][6][7][8][9][10][11] Shift ( | Notes |
| C=O | Carbamate | ~154.0 | Boc Carbonyl. |
| C-tBu | Quaternary | ~79.0 | Boc quaternary carbon.[1] |
| C3 | Methine | 42.0 – 46.0 | Alpha to free amine.[1] Shifts downfield (~48-50) if salt.[1] |
| C1, C5 | Methine | 48.0 – 52.0 | Bridgehead carbons (broadened by Boc). |
| C2, C4 | Methylene | 30.0 – 35.0 | |
| C6, C8 | Methylene | 28.0 – 32.0 | |
| C7 | Methylene | ~20.0 | |
| CH3 | Methyl | 28.5 | Boc methyls.[1] |
Stereochemical Validation Workflow
To rigorously prove the structure is the Exo isomer and not the Endo isomer (or a mixture), follow this logic flow.
Visual Logic: The Assignment Decision Tree
Caption: Decision tree for assigning stereochemistry based on the H3 proton coupling pattern.
Advanced Validation: 2D NMR Strategy
If the 1D splitting pattern is ambiguous due to overlap:
-
COSY (Correlation Spectroscopy): Use to identify the H3 proton by tracing the coupling from the H2/H4 protons.
-
NOESY (Nuclear Overhauser Effect):
-
Exo-Amine (H3 is Endo/Axial): H3 will show strong correlations to the axial protons at C2 and C4.[1] It is spatially distant from the bridgehead protons (H1/H5).
-
Endo-Amine (H3 is Exo/Equatorial): H3 is spatially closer to the bridgehead protons (H1/H5) and may show correlations to the Boc group protons depending on rotamer population.[1]
-
References
-
Conformational Analysis of 9-Azabicyclo[3.3.
-
Juaristi, E., et al. "Conformational preference in 3-substituted 9-azabicyclo[3.3.1]nonanes."[1] Journal of Organic Chemistry.
-
Source:
-
-
NMR of Granatane Derivatives
- Mashevskaya, I. V., et al. "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
-
Source:
-
General Stereochemical Assignment (Karplus Relationship)
-
Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Source:
-
-
Boc-Rotamer Effects in NMR
- "Variable Temperature NMR for Boc-Protected Amines.
-
Source:
Sources
- 1. prepchem.com [prepchem.com]
- 2. 76272-41-8|exo-3-Amino-9-methyl-9-azabicyclo[3,3,1]nonane|BLD Pharm [bldpharm.com]
- 3. exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane | 76272-41-8 [sigmaaldrich.com]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. ENDO-3-(BOC-AMINO)-9-AZABICYCLO[3.3.1]NONANE | 155560-04-6 | INDOFINE Chemical Company [indofinechemical.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane | C9H18N2 | CID 14403176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1S*,5R*)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 11. mdpi.com [mdpi.com]
Application Note: Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane as a Constrained Diamine Surrogate
Executive Summary
In the optimization of bioactive small molecules, flexible diamine linkers (e.g., ethylenediamine, propylenediamine, piperazine) often incur a high entropic penalty upon binding to their biological targets. Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (CAS 1363380-67-9) serves as a rigidified, bicyclic surrogate for these linkers. By locking the nitrogen vectors into a predefined spatial orientation, this scaffold can significantly enhance binding affinity and selectivity while improving metabolic stability.
This guide details the structural rationale, synthetic handling, and specific protocols for deploying this scaffold in Lead Optimization campaigns, specifically targeting GPCRs (e.g., 5-HT, Sigma receptors) and enzyme inhibitors (e.g., DPP-IV).
Structural Rationale & Chemical Profile[1][2][3]
The "Magic Ring" Effect
Analogous to the "Magic Methyl" effect, where adding a methyl group locks a conformation, the 9-azabicyclo[3.3.1]nonane core provides a "Magic Ring" effect. It forces the substituents into a Chair-Chair conformation, minimizing the transannular strain common in medium-sized rings.
-
Vector Definition: The exo-3-amino group projects equatorially, away from the C7-methylene bridge. This creates a linear, extended vector relative to the N9-position, mimicking an extended piperazine or propylenediamine but with zero rotational freedom.
-
Stereochemical Stability: The endo-isomer suffers from severe transannular steric clash between H3 and H7. Consequently, the exo-isomer is the thermodynamically preferred congener, ensuring high diastereomeric purity during synthesis.
Chemical Specifications
| Property | Value |
| IUPAC Name | tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| CAS Number | 1363380-67-9 |
| Molecular Weight | 240.35 g/mol |
| pKa (Conjugate Acid) | ~10.5 (3-NH2), ~-1.0 (9-N-Boc) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (neutral form) |
| Key Functionality | Orthogonal protection (Free 1° amine, Boc-protected 2° amine) |
Application Case Study: GPCR Ligand Optimization
Scenario
A discovery team is optimizing a piperazine-linked antagonist for a Class A GPCR. The lead compound shows good potency (
The Solution
Replacing the piperazine with the 9-azabicyclo[3.3.1]nonane core.
-
N9-Position: Mimics the distal nitrogen of piperazine (anchored by the Boc group initially, then derivatized).
-
C3-Exo-Amine: Mimics the proximal nitrogen, attaching to the pharmacophore core.
Outcome
-
Entropic Benefit: Pre-organization of the ligand reduces the
penalty of binding, potentially improving potency by 10–100 fold. -
Metabolic Shielding: The bridgehead carbons and the bicyclic cage protect the nitrogens from N-oxidation and reduce the number of accessible sites for CYP450 metabolism.
Figure 1: Workflow for transitioning from a flexible lead to a rigidified bicyclic analog.
Experimental Protocols
Protocol A: Orthogonal Functionalization (Amide Coupling)
Objective: Selectively functionalize the free primary amine (C3-position) while retaining the N9-Boc protection.
Reagents:
-
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (1.0 equiv)
-
Carboxylic Acid Partner (R-COOH) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) in a round-bottom flask under
. -
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Note: The solution should turn slightly yellow.[1]
-
-
Addition: Add Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (1.0 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass:
). -
Workup: Dilute with EtOAc (50 mL). Wash sequentially with sat.
(2x), water (1x), and brine (1x). -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Checkpoint: The product is a stable Boc-protected intermediate. If the Boc group is lost, check for acidic impurities in the carboxylic acid or excessive heat during workup.
Protocol B: N9-Deprotection and Derivatization
Objective: Remove the Boc group to liberate the secondary bridgehead amine for further elaboration.
Reagents:
-
Boc-intermediate (from Protocol A)
-
TFA (Trifluoroacetic acid) or 4M HCl in Dioxane
-
DCM (Dichloromethane)
Step-by-Step:
-
Setup: Dissolve the Boc-intermediate in DCM (0.1 M concentration). Cool to 0°C.[2]
-
Acidolysis:
-
Option 1 (Standard): Add TFA (20% v/v final concentration).
-
Option 2 (Sensitive Substrates): Add 4M HCl in Dioxane (5-10 equiv).
-
-
Monitoring: Stir at RT. Evolution of isobutylene gas (bubbling) indicates reaction progress. Complete conversion usually takes 1–2 hours.
-
Free-Basing (Critical):
-
Concentrate the reaction mixture to dryness.
-
Crucial Step: The resulting salt (TFA or HCl) is hygroscopic. Redissolve in MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (to remove non-basic impurities).
-
Elute product with 2M
in MeOH.
-
-
Yield: Concentrate to obtain the free secondary amine.
Protocol C: Stereochemical Validation (NOESY)
Objective: Confirm the exo-orientation of the C3-substituent.
Methodology:
-
Prepare a sample (~5-10 mg) in
or . -
Acquire a 2D NOESY or ROESY spectrum.
-
Signal Analysis:
-
Identify the H3 proton (multiplet, typically
3.5–4.5 ppm depending on substitution). -
Identify the H9 bridgehead protons (broad singlet/doublet,
2.5–3.5 ppm). -
Interpretation:
-
Exo-isomer (Desired): The H3 proton is endo (pointing in). It is spatially close to the H7 axial protons but distant from the bridgehead H1/H5 protons. Key NOE: Strong correlation between H3 and H7-endo. Weak/No correlation between H3 and Bridgehead H1/H5.
-
Endo-isomer (Undesired): The H3 proton is exo (pointing out). It is spatially close to the bridgehead. Key NOE: Strong correlation between H3 and Bridgehead H1/H5.
-
-
Figure 2: Decision tree for stereochemical assignment via NMR.
Troubleshooting & FAQ
Q: My reductive amination to make the starting material yielded a mixture. How do I separate them?
-
A: The exo and endo isomers often have distinct retention times on silica. However, thermodynamic control (e.g., using
or specific hydrogenation catalysts like ) strongly favors the exo isomer (>9:1). If using hydride reagents (e.g., ), the ratio is less favorable. Recrystallization of the hydrochloride salt in EtOH/Et2O can enrich the exo isomer.
Q: The Boc-deprotected amine is not reacting in the next step.
-
A: The N9-position is sterically hindered by the bicyclic cage. Use high-activity electrophiles (e.g., acid chlorides, sulfonyl chlorides) or elevated temperatures (60°C) for
reactions. For reductive amination at N9, use as a Lewis acid additive.
Q: I see "rotamers" in my NMR spectrum.
-
A: The N-Boc group often displays rotameric species in NMR due to restricted rotation around the carbamate bond. This is normal. Run the NMR at 50°C–60°C to coalesce the peaks for cleaner integration.
References
-
Bicyclic Scaffolds in Medicinal Chemistry
- Title: 9-Azabicyclo[3.3.
- Source:European Journal of Medicinal Chemistry.
- Context: Discusses the synthesis of the core and its applic
-
(Example proxy: Bioorg Med Chem Lett. 2015 regarding related oxazabicyclo systems).
-
Stereochemical Assignment
- Title: Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
- Source:Russian Journal of Organic Chemistry.
- Context: Detailed NMR analysis of the [3.3.1] system, establishing the H3-H7 transannular interactions.
-
Commercial Availability & Properties
-
General Review on Constrained Diamines
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) | MDPI [mdpi.com]
- 7. lifechemicals.com [lifechemicals.com]
Application Note: Acylation of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Abstract
This application note provides a comprehensive guide and a detailed protocol for the acylation of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane. This bicyclic amine scaffold is of significant interest in medicinal chemistry and drug development due to its conformationally restricted three-dimensional structure.[1][2] Acylation of the primary amino group is a fundamental transformation, enabling the synthesis of a diverse array of amide derivatives for structure-activity relationship (SAR) studies. This document outlines the core chemical principles, a robust experimental protocol using an acid chloride as the acylating agent, and key considerations for reaction setup, execution, and product purification.
Chemical Principles & Mechanistic Overview
The acylation of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a classic example of nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.
Key Reaction Components:
-
The Nucleophile: Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane. The exo-amino group is sterically accessible, making it a reactive nucleophile. The tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen is stable under these conditions and prevents its participation in the reaction.
-
The Acylating Agent: Acid chlorides are highly reactive acylating agents and are commonly used for this transformation.[][4][5] The reaction is often rapid and exothermic.[] Acid anhydrides can also be used, though they are generally less reactive.[]
-
The Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential.[5][6] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction with an acid chloride.[7][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
The Solvent: An anhydrous aprotic solvent is required to prevent hydrolysis of the acylating agent. Dichloromethane (DCM) is an excellent choice due to its inertness and ability to dissolve the reactants.[5]
Reaction Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the final amide product and HCl, which is immediately neutralized by the base.[9]
Caption: General mechanism for the acylation of the amine.
Detailed Experimental Protocol
This protocol describes a general procedure for the acylation of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane with a generic acid chloride. Quantities should be adjusted based on the specific molecular weights of the reactants.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Typical Amount (for 1 mmol scale) |
| Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane | 254.38 | 1.0 | 254 mg |
| Acyl Chloride (R-COCl) | Varies | 1.1 | 1.1 mmol |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 mmol (209 µL) |
| Anhydrous Dichloromethane (DCM) | - | - | ~10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | ~20 mL |
| Brine (Saturated aq. NaCl) | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for acylation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (1.0 eq). Add anhydrous dichloromethane (approx. 0.1 M concentration). Seal the flask with a septum and flush with an inert atmosphere (nitrogen or argon).
-
Rationale: An inert atmosphere and dry equipment are crucial to prevent the hydrolysis of the highly reactive acid chloride.[10]
-
-
Cooling: Cool the resulting solution to 0 °C using an ice/water bath.
-
Rationale: The reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.[]
-
-
Base Addition: While stirring, add triethylamine (1.5 eq) via syringe.
-
Rationale: An excess of the base ensures complete neutralization of the HCl byproduct.[8]
-
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq), either neat or as a solution in a small amount of anhydrous DCM, dropwise to the stirred solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Rationale: A slight excess of the acylating agent ensures complete consumption of the starting amine. Slow, dropwise addition is critical to maintain temperature control.[10]
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting amine.
-
Quenching and Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to quench any remaining acyl chloride. Transfer the mixture to a separatory funnel.[11][12]
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane. Combine the organic layers.
-
Rationale: The NaHCO₃ wash neutralizes any excess acid and helps remove the triethylammonium chloride salt. Multiple extractions ensure maximum recovery of the product.
-
-
Washing and Drying: Wash the combined organic layers with brine.[11] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the drying agent.
-
Rationale: The brine wash removes the bulk of the water from the organic phase before the final drying step.
-
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction does not go to completion, ensure all reagents and solvents were strictly anhydrous. A slight excess (up to 1.5 eq) of the acyl chloride and base can be used. For sterically hindered or electron-deficient amines, alternative coupling agents like HATU or acyl fluorides may be necessary.[14]
-
Side Reactions: If the acid chloride is unstable, it can form a ketene in the presence of triethylamine, which could lead to side products.[15] Using pyridine as the base and solvent can sometimes mitigate this issue.
-
Purification: The triethylammonium chloride salt is largely removed during the aqueous workup. However, if it persists, it can typically be removed during silica gel chromatography.
Conclusion
The protocol described provides a reliable and scalable method for the acylation of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane. This fundamental transformation opens the door to a wide range of derivatives, making it an invaluable tool for researchers in drug discovery and organic synthesis. Careful attention to anhydrous conditions and reaction temperature control are paramount for achieving high yields and purity.
References
- Vertex AI Search. TRIETHYLAMINE.
- Organic & Biomolecular Chemistry.
- Guidechem. What is Triethylamine and how is it used in organic chemistry?.
- Wikipedia. Triethylamine.
- Organic Syntheses.
- Pearson+. One mole of acetyl chloride is added to a liter of triethylamine,... | Study Prep.
- PrepChem.com. Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane.
- ResearchGate.
- BOC Sciences.
- Master Organic Chemistry.
- YouTube.
- Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions.
- Reddit. Acylation with AcCl-D3 and Et3N : r/OrganicChemistry.
- MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
- University of Rochester.
- Chemistry LibreTexts. 21.7: Chemistry of Amides.
- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride.
- ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
- Preprints.org. Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil.
- RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
Sources
- 1. preprints.org [preprints.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. One mole of acetyl chloride is added to a liter of triethylamine,... | Study Prep in Pearson+ [pearson.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Application Note: Alkylation Strategies for Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane
Abstract & Introduction
The 9-azabicyclo[3.3.1]nonane scaffold (often referred to as the "granatane" core) is a privileged structure in medicinal chemistry, serving as a rigid pharmacophore in GPCR ligands (e.g., MC4R agonists), sigma receptor modulators, and DPP-IV inhibitors. The exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane derivative presents a specific synthetic challenge: selectively alkylating the primary amine at the C3 position without compromising the acid-sensitive tert-butoxycarbonyl (Boc) protecting group at the N9 bridgehead.
This guide provides three validated protocols for the alkylation of this scaffold. We prioritize Reductive Amination as the "Gold Standard" for mono-alkylation due to its superior chemoselectivity and steric tolerance. We also detail Direct Alkylation and Nucleophilic Aromatic Substitution (
Strategic Considerations
Before initiating synthesis, researchers must account for the unique steric and electronic environment of the exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane molecule.
Steric Environment[1]
-
Exo vs. Endo: The exo-isomer places the C3-amine on the convex face of the bicyclic system, directed away from the N9-bridge. This makes it sterically more accessible than the endo-isomer, which faces the bulky N-Boc group.
-
Implication: While the exo-amine is accessible, the overall bulk of the bicyclic cage can still retard reaction rates compared to linear amines. High-concentration conditions (0.2–0.5 M) are often required to drive bimolecular reactions to completion.
Chemoselectivity[2][3][4]
-
Boc Stability: The N9-Boc group is stable to basic and nucleophilic conditions but labile in strong acids. Protocols using Lewis acids (e.g.,
) or strong Bronsted acids must be avoided or carefully buffered. -
Over-alkylation: Primary amines are prone to double alkylation (forming tertiary amines) when reacting with alkyl halides. Reductive amination is the preferred method to stop at the secondary amine stage.
Decision Matrix
Use the following logic flow to select the optimal protocol for your target substituent (
Figure 1: Decision matrix for selecting the appropriate alkylation strategy.
Protocol 1: Reductive Amination (The Gold Standard)
Objective: Mono-alkylation of the C3-amine using an aldehyde or ketone. Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction. Why: This method avoids over-alkylation and operates under mild, slightly acidic conditions compatible with the Boc group.
Materials
-
Substrate: Exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane (1.0 equiv).
-
Carbonyl Source: Aldehyde (1.1–1.2 equiv) or Ketone (1.5–2.0 equiv).
-
Reductant: Sodium triacetoxyborohydride (
) (1.5–2.0 equiv).-
Note: Preferred over
for lower toxicity and better selectivity in non-protic solvents.
-
-
Solvent: 1,2-Dichloroethane (
) or Dichloromethane ( ). -
Additive: Acetic Acid (
) (1.0–2.0 equiv). Essential for catalyzing imine formation, especially with ketones.
Step-by-Step Procedure
-
Imine Formation:
-
In a dry vial, dissolve the amine (1.0 equiv) and the aldehyde/ketone (1.1–1.5 equiv) in anhydrous
(concentration ~0.2 M). -
Add
(1.0 equiv).[1] -
Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: For sterically hindered ketones, extending this time to 2–4 hours or adding 4Å molecular sieves can improve conversion.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for very reactive aldehydes).
-
Add
(1.5 equiv) in a single portion. -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: Check by LC-MS. The imine intermediate is often visible; ensure it is fully consumed.
-
-
Work-up:
-
Quench with saturated aqueous
(gas evolution will occur). -
Extract with
( ).[2] -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically
gradients).
-
Protocol 2: Direct Alkylation (Alkyl Halides)
Objective: Alkylation using alkyl halides (R-X) when reductive amination is not feasible. Risk: High risk of bis-alkylation (formation of tertiary amine). Mitigation: Use of controlled stoichiometry and specific bases.
Materials
-
Electrophile: Alkyl Bromide or Iodide (0.8–0.9 equiv). Using a slight deficit of the alkylating agent helps prevent over-alkylation.
-
Base:
(2.0 equiv) or (for less reactive halides). -
Solvent: Acetonitrile (
) or .
Step-by-Step Procedure
-
Setup:
-
Dissolve exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane (1.0 equiv) in
(0.1 M). -
Add
(2.0 equiv).
-
-
Addition:
-
Add the alkyl halide (0.85 equiv) dropwise at RT.
-
Critical: Do not dump the alkyl halide in all at once.
-
-
Reaction:
-
Stir at RT (for iodides) or 50–60°C (for bromides).
-
Monitor closely by LC-MS. Stop the reaction when the di-alkylated byproduct starts to appear significantly (>5-10%).
-
-
Work-up:
-
Filter off solids.
-
Concentrate filtrate.
-
Partition between
and water.
-
Protocol 3: Heteroarylation
Objective: Installing a heteroaryl group (e.g., Pyridine, Pyrimidine) on the amine. Mechanism: Nucleophilic Aromatic Substitution. Why: Common in drug discovery for linking the scaffold to aromatic pharmacophores.
Materials
-
Electrophile: Heteroaryl chloride/fluoride (e.g., 2-chloropyrimidine) (1.0–1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine) (2.0–3.0 equiv).
-
Solvent:
, , or .
Step-by-Step Procedure
-
Setup:
-
Dissolve the amine (1.0 equiv) and heteroaryl halide (1.1 equiv) in
(0.2–0.5 M). -
Add DIPEA (2.5 equiv).
-
-
Reaction:
-
Heat to 80–100°C.
-
Note: The exo-amine is nucleophilic enough for most
reactions, but the bicyclic bulk requires higher temperatures than a simple piperidine would.
-
-
Work-up:
-
Dilute with water/brine.
-
Extract with
or . -
Tip: If using
, wash the organic layer thoroughly with water ( ) to remove the solvent.
-
Data Summary & Troubleshooting
Solvent & Reagent Compatibility Table
| Parameter | Recommended | Avoid | Reason |
| Solvent (Reductive) | |||
| Solvent ( | High boiling point polar solvents needed for solubility and rate at high T. | ||
| Base (Direct Alkyl) | Strong bases may deprotonate the carbamate or cause elimination side reactions. | ||
| Acid Source | Strong acids will deprotect the Boc group ( |
Troubleshooting Guide
-
Problem: Low conversion in Reductive Amination with Ketones.
-
Solution: The steric bulk of the 9-azabicyclo system + a ketone can be challenging. Use Titanium(IV) isopropoxide (
) as a Lewis acid additive. -
Protocol Modification: Mix Amine + Ketone +
(neat or in minimal ) for 1 hour before adding reducing agent. Caution: Ensure strict anhydrous conditions.
-
-
Problem: Bis-alkylation observed in Direct Alkylation.
-
Solution: Switch to Reductive Amination if possible. If not, use the "Sacrificial Amine" method: Use a large excess of the starting amine (3-4 equiv) relative to the halide, then recover the unreacted starting material during chromatography.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Kishore, K. G., et al. (2006). "Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands." Bioorganic & Medicinal Chemistry, 14(20), 6988-6997. Link
-
Pfizer Inc. (2004). "9-Azabicyclo[3.3.1]nonane derivatives." US Patent 7,868,017. (Describes the handling and functionalization of the exo/endo isomers). Link
-
Ryzhikova, O. V., et al. (2026). "Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core." Preprints.org. (Relevant for steric considerations of the [3.3.1]nonane core). Link
Sources
Application Notes and Protocols: Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Rigidity
In the landscape of modern drug discovery, the strategic use of conformationally restricted scaffolds is a cornerstone of rational design. These rigid molecular frameworks offer a significant advantage by pre-organizing functional groups in a defined three-dimensional space. This pre-organization can lead to a substantial reduction in the entropic penalty upon binding to a biological target, often translating into enhanced potency and selectivity. The 9-azabicyclo[3.3.1]nonane skeleton is an exemplary scaffold in this class, prized for its stable chair-chair or chair-boat conformation, which serves as a rigid anchor for projecting substituents in precise vectors.
This guide focuses on a particularly valuable derivative: Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (tert-butyl (1R,3S,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate). This building block features a Boc-protected bridgehead nitrogen, which prevents its participation in reactions and maintains the bicyclic structure, and a primary amine at the 3-position in the exo configuration. The exo stereochemistry is crucial as it directs the amino group away from the bicyclic core, making it sterically accessible for a wide array of chemical modifications. This unique combination of features makes it an exceptionally useful tool for introducing a rigid diamine motif into potential therapeutic agents across various disease areas, from cancer to metabolic disorders.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of a building block is fundamental to its effective application in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1363380-67-9 | [1][2] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |
| Molecular Weight | 240.34 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 55.56 Ų | [3] |
| Calculated logP | 2.2657 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Stereochemistry | exo at C-3 | [4] |
The unambiguous exo stereochemistry of the amino group has been confirmed by X-ray crystallography of its derivatives, ensuring precise spatial orientation for molecular modeling and structure-activity relationship (SAR) studies.[4]
Synthesis Protocol: A Pathway to the Core Scaffold
The synthesis of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a multi-step process that begins with the construction of the core bicyclic ketone. The following protocol is a composite of highly reliable, published procedures.
Diagram of Synthetic Pathway
Caption: Synthetic workflow for Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane.
Part 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is adapted from a robust protocol published in Organic Syntheses, known for its reliability and scalability.[5]
-
Rationale: The Robinson-Schöpf type reaction is a classic and efficient method for constructing the 9-azabicyclo[3.3.1]nonane core. It involves a double Mannich reaction between a primary amine (benzylamine), a dialdehyde (glutaraldehyde), and a β-keto acid (1,3-acetonedicarboxylic acid), which decarboxylates in situ. Benzylamine is used as a protecting group for the bridgehead nitrogen that can be readily removed in a later step.
-
Step-by-Step Protocol:
-
To a large, jacketed flask equipped with a mechanical stirrer and temperature probe, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).
-
Cool the reactor jacket to 0–10 °C and add 18% sulfuric acid (43.2 mL, 0.089 mol) dropwise over 1 hour, maintaining the internal temperature between 4–8 °C.
-
To the resulting solution, add a 50% aqueous solution of glutaraldehyde (25.8 mL, 0.137 mol) followed by 1,3-acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.
-
Add a 9% aqueous sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours, then allow it to warm to 25 °C and stir for an additional 20 hours. Carbon dioxide evolution will be observed.
-
Adjust the pH of the solution to ~2 with 18% sulfuric acid and extract with MTBE (3 x 80 mL) to remove organic impurities. Discard the organic layers.
-
To the aqueous layer, add heptane (500 mL) and silica gel (20 g). Basify the mixture by adding 20% aqueous Na₂CO₃ until the pH reaches ~8.
-
Filter the mixture and wash the filter cake with heptane. Separate the layers of the filtrate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a solid, which can be used in the next step.
-
Part 2: Synthesis and Protection of the Exo-Amine
This part of the synthesis involves the conversion of the ketone to the desired Boc-protected exo-amine. The stereoselectivity is often modest, requiring chromatographic separation of the final exo/endo isomers.
-
Rationale: Reductive amination is a standard method for converting ketones to amines. Here, the ketone is first converted to an oxime, which is then reduced. Hydrogenation with catalysts like Raney Nickel often provides a mixture of stereoisomers.[6] Subsequent debenzylation, Boc protection, and chromatographic separation yield the pure exo isomer.
-
Step-by-Step Protocol:
-
Oxime Formation: Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (10.0 g, 43.6 mmol) in ethanol. Add hydroxylamine hydrochloride (3.64 g, 52.3 mmol) and pyridine (4.2 mL, 52.3 mmol). Heat the mixture at reflux for 4 hours. Cool to room temperature and concentrate in vacuo. Redissolve the residue in dichloromethane, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude oxime.
-
Reduction to Amine: Dissolve the crude oxime in ethanol. Add ammonium acetate and a catalytic amount of Raney Nickel. Hydrogenate the mixture in a high-pressure reactor at 50 °C under 300 p.s.i. of H₂ for 24 hours.[6]
-
Work-up: Carefully filter the catalyst, and concentrate the filtrate. Dissolve the residue in dilute HCl, wash with ethyl acetate, then basify the aqueous layer with NaOH and extract with ethyl acetate (3x). Dry the combined organic layers over K₂CO₃ and concentrate to yield a mixture of exo- and endo-3-amino-9-benzyl-9-azabicyclo[3.3.1]nonane.
-
Debenzylation: Dissolve the amine mixture from the previous step in ethanol containing 5N aqueous HCl. Add 10% Palladium on carbon (10% w/w). Stir the mixture under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.[7] Filter the catalyst and concentrate the filtrate to obtain the crude diamine hydrochloride salt.
-
Boc Protection: Dissolve the crude diamine salt in a 1:1 mixture of dioxane and water. Cool in an ice bath and add sodium bicarbonate until the solution is basic. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) and stir at room temperature overnight.
-
Purification: Extract the reaction mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting residue, a mixture of exo and endo isomers, is separated by silica gel column chromatography to afford the pure Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane .
-
Application in Medicinal Chemistry: A Case Study in CXCR6 Antagonist Development
The title compound is a valuable building block for synthesizing libraries of compounds for screening and lead optimization. A prominent example is its use in the development of antagonists for the CXCR6 receptor, a GPCR implicated in the metastasis of several cancers, including hepatocellular carcinoma and prostate cancer.[1][4]
Rationale for Application
The CXCR6/CXCL16 signaling axis is known to mediate cancer cell trafficking and promote a pro-inflammatory tumor microenvironment.[4] Blocking this interaction with a small molecule antagonist is a promising therapeutic strategy to prevent cancer metastasis. The 9-azabicyclo[3.3.1]nonane scaffold provides a rigid core to orient pharmacophoric groups, such as an amide moiety, to effectively interact with the receptor binding pocket. The exo-amino group serves as an ideal, accessible handle for derivatization.
Application Workflow: From Building Block to Bioactive Compound
Caption: Workflow for the use of the title compound in CXCR6 antagonist synthesis.
Protocol: N-Acylation for CXCR6 Antagonist Synthesis
The following protocol details the acylation of the exo-amino group, which is the first step in the synthesis of the potent CXCR6 antagonist probe, ML339.[1]
-
Expertise & Causality: This reaction is a standard N-acylation. Dichloromethane is an excellent, non-reactive solvent for this transformation. Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the base is used to ensure complete reaction. The reaction is typically rapid at room temperature.
-
Step-by-Step Protocol:
-
Dissolve Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (150 mg, 0.62 mmol) in 5 mL of dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (0.26 mL, 1.87 mmol, 3.0 eq.).
-
To the stirring solution, add 3,4,5-trimethoxybenzoyl chloride (173 mg, 0.75 mmol, 1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, evaporate the volatiles in vacuo.
-
Treat the residue with 5 mL of water and extract with ethyl acetate (3 x 3 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, exo-(1R,3S,5S)-tert-butyl 3-(3,4,5-trimethoxybenzamido)-9-azabicyclo[3.3.1]nonane-9-carboxylate, can be used in the subsequent deprotection step without further purification or purified by column chromatography if necessary.[1]
-
This intermediate is then taken forward through Boc-deprotection (typically with trifluoroacetic acid in dichloromethane) and further functionalization to yield the final antagonist.[1] The resulting compounds can then be evaluated in biological assays to determine their potency and selectivity for the CXCR6 receptor.
Conclusion
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is a powerful and versatile building block for medicinal chemistry. Its inherent conformational rigidity and stereochemically defined primary amine provide a reliable platform for the synthesis of complex molecules with precise three-dimensional architectures. The protocols and applications detailed herein demonstrate its utility in constructing potent and selective modulators of challenging biological targets, underscoring its value to researchers and scientists in the field of drug development.
References
-
Sanford-Burnham Medical Research Institute. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis. 2012 Dec 15. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: [Link]
-
Hassan, J., et al. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma. PLoS One. 2019; 14(12): e0226124. Available from: [Link]
-
Vafina, G. F., et al. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. 2003; 39(1): 61-67. Available from: [Link]
-
PrepChem. Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. (2023). Available from: [Link]
-
3ASenrise. (3-exo)-tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate. Available from: [Link]
-
Averina, E. B., et al. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. 2026; 31(2): 252. Available from: [Link]
-
Shvartsbart, A., et al. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022; 99: 146-167. Available from: [Link]
-
3ASenrise Technology. Organic Chemistry Products. Available from: [Link]
-
Wu, Y. B., et al. Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Org. Lett. 2021; 23(17): 6866-6871. Available from: [Link]
-
Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
- Google Patents. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Chemthailand. Antipsychotic Intermediates (161). Available from: [Link]
Sources
- 1. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Organic Chemistry [3asenrise.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your experiments.
Diagram: General Purification Workflow
Caption: A typical workflow for the purification of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane.
Frequently Asked Questions (FAQs)
Q1: My crude product is a yellow oil/solid. Is this normal?
A1: While the pure compound is typically an off-white solid, a yellow to brownish color in the crude product is not uncommon. This can be attributed to several factors:
-
Oxidation: Amines, especially when exposed to air and light over time, can oxidize to form colored impurities.
-
Residual Catalysts: If a transition metal catalyst (e.g., Palladium) was used in a preceding synthetic step, trace amounts can remain and cause discoloration.[1]
-
Starting Material Impurities: Colored impurities from the starting materials may carry through the reaction.
In many cases, the color can be removed during column chromatography or recrystallization. If the color persists after purification, consider treating a solution of the compound with a small amount of activated carbon, followed by filtration through celite.
Q2: Why is my compound streaking or tailing on the TLC plate?
A2: This is a classic sign of strong interaction between your basic amine and the acidic silica gel on the TLC plate. The amine group is protonated by the acidic silanols (Si-OH) on the silica surface, causing it to "stick" and move unevenly up the plate.[2][3]
To resolve this, you need to suppress this interaction. You can do this by:
-
Adding a basic modifier to your eluent: A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[2][3]
-
Pre-treating the TLC plate: You can dip the TLC plate in a solution of your eluent containing the basic modifier, allow it to dry, and then run your TLC.[3]
Q3: I'm having trouble getting good separation with column chromatography. What can I do?
A3: Similar to the issues with TLC, poor separation on a silica gel column is often due to the basicity of the amine. Here's a systematic approach to improving your separation:
-
Mobile Phase Modification: The most crucial step is to add a basic modifier to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Start with 1% triethylamine (TEA) and adjust as needed. This competes with your product for the acidic sites on the silica.[2][3]
-
Use an Amine-Functionalized Silica Gel: For particularly stubborn separations, using an amine-modified stationary phase can be highly effective as it minimizes the acid-base interactions.[2]
-
Consider a Reverse-Phase System: If normal-phase chromatography is consistently failing, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA to ensure the amine is protonated and behaves well) can be an excellent alternative.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Product is stuck on the column | The mobile phase is not polar enough, or the interaction with silica is too strong. | 1. Gradually increase the polarity of your eluent (e.g., increase the percentage of methanol in a DCM/MeOH system).2. Ensure you have added a basic modifier like triethylamine (1-2%) to your eluent.[2][3] |
| Multiple spots on TLC, even after column chromatography | Co-eluting impurities. | 1. Try a different solvent system for your TLC and column. A different solvent can alter the selectivity.2. If the impurities are non-polar, consider recrystallization or trituration.3. If the impurities are also basic, an acid-base workup might be effective. |
| Low yield after purification | - Product is partially soluble in the aqueous layer during workup.- Product is still on the column.- Product loss during recrystallization. | 1. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane) during the workup.2. After your column run, flush the column with a highly polar solvent (e.g., 10% MeOH in DCM with 2% TEA) to see if more product elutes.3. Minimize the amount of solvent used for recrystallization and cool the solution slowly. |
| Final product is not pure by NMR | - Residual solvent.- Co-crystallized impurity. | 1. Dry the sample under high vacuum for an extended period to remove solvents.2. If an impurity is present, a second purification step (e.g., recrystallization from a different solvent system or a quick filtration through a plug of silica) may be necessary. |
Detailed Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol assumes a standard silica gel stationary phase.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).
-
Column Packing: Pour the slurry into your column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. To this, add a small amount of silica gel to make a dry powder. Allow the solvent to evaporate completely. Carefully add this dry powder to the top of your packed column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC (remember to use an eluent with a basic modifier for your TLC as well).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for similar molecules include ethyl acetate/hexanes or isopropanol/heptane.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under high vacuum.
Diagram: Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. [Link]
-
Science Forums. (2011, August 29). Amine purification. Chemistry. [Link]
Sources
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane Boc deprotection troubleshooting
This guide addresses the specific challenges of removing the tert-butoxycarbonyl (Boc) protecting group from the bridgehead nitrogen (N9) of the exo-3-amino-9-azabicyclo[3.3.1]nonane scaffold. While Boc removal is a standard transformation, this bicyclic diamine presents unique handling difficulties regarding salt hygroscopicity, extraction efficiency, and free-base stability.[1]
Core Challenge Analysis
The 9-azabicyclo[3.3.1]nonane (granatane) core is a sterically demanding, highly basic bicyclic system.[1] When deprotecting the N9-Boc group, you are generating a 3,9-diamine .
-
Basicity: Both the N9 (secondary) and C3 (primary) amines have high pKa values (~10–11).[1] Standard bicarbonate washes (pH 8–9) are insufficient to deprotonate the product, leading to massive yield loss in the aqueous layer.[1]
-
Physical State: The resulting dihydrochloride or trifluoroacetate salts are often extremely hygroscopic gums/foams rather than crystalline solids.
-
Sterics: The N9 position is bridgehead-hindered. While Boc removal is generally fast, steric bulk can occasionally require more forcing conditions than linear amines.[1]
Standard Operating Procedures (SOPs)
Method A: The "Clean Salt" Protocol (Recommended)
Best for: Long-term storage, stability, and avoiding aqueous workup.[1]
-
Dissolution: Dissolve the substrate (1.0 equiv) in minimal anhydrous 1,4-dioxane or MeOH.
-
Acid Addition: Add 4M HCl in 1,4-dioxane (10–20 equiv).
-
Note: A large excess is required to ensure rapid protonation and cleavage despite the steric bulk.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (TLC is often difficult due to the polarity of the amine).[1]
-
Isolation (The Critical Step):
-
Do NOT add water.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Trituration: The residue will likely be a sticky gum. Add anhydrous Et₂O (diethyl ether) or MTBE and sonicate vigorously. The gum should harden into an off-white solid.
-
Filtration: Filter the solid under nitrogen (to prevent moisture absorption) and wash with Et₂O.[1]
-
Drying: Dry under high vacuum over P₂O₅ or KOH pellets.
-
Method B: The "Free Base" Extraction Protocol
Best for: Immediate use in the next step (e.g., acylation, alkylation).[1]
-
Deprotection: Treat substrate with TFA/DCM (1:[1]1) for 1–2 hours.
-
Concentration: Remove volatiles completely on a rotavap. Co-evaporate with toluene (2x) to remove residual TFA.[1]
-
Basification (The Trap):
-
Extraction:
-
Extract with DCM:MeOH (9:1) or CHCl₃:IPA (3:1) . Simple EtOAc or DCM is often too non-polar to extract the free diamine efficiently from the highly basic aqueous phase.
-
Repeat extraction 4–5 times.
-
-
Drying: Dry over Na₂SO₄ (anhydrous) and concentrate.
Troubleshooting Guide & FAQs
Q1: My product is a sticky "goo" that refuses to solidify. How do I fix this?
Diagnosis: Diamine salts (especially TFA salts) of this scaffold are notoriously hygroscopic and form "ionic liquids" with trace solvent/water.[1] Solution:
-
Solvent Swap: Dissolve the goo in a minimum amount of MeOH.
-
Precipitation: Drop this solution slowly into a rapidly stirring beaker of cold Et₂O (diethyl ether) or Hexanes .
-
Lyophilization: If trituration fails, dissolve the residue in water and lyophilize (freeze-dry).[1] This usually yields a fluffy, manageable powder (dihydrochloride salt).[1]
Q2: I see the product by LC-MS, but after extraction, my mass balance is <10%. Where is it?
Diagnosis: You likely used a weak base (bicarbonate/carbonate) or a non-polar solvent for extraction.[1] The 9-azabicyclo system is highly basic (pKa ~10+).[1] At pH 9, a significant portion remains protonated (charged) and stays in the water.[1] Solution:
-
pH Adjustment: Ensure the aqueous layer is pH 13–14 .
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent: Use CHCl₃/Isopropanol (3:1) for extraction.[1] The alcohol helps pull the polar diamine into the organic phase.
Q3: The reaction seems incomplete even after 4 hours. Why?
Diagnosis: The N9 bridgehead position is sterically shielded by the C1 and C5 protons. Solution:
-
Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M).
-
Temperature: Warm the reaction to 35–40°C.
-
Reagent: Switch to neat TFA (no DCM) or 4M HCl in MeOH (methanol solvates the cation better, sometimes accelerating cleavage).[1]
Q4: NMR shows "extra" peaks. Did the ring rearrange?
Diagnosis: The exo-3-amino-9-azabicyclo[3.3.1]nonane skeleton is thermodynamically stable, but:
-
Rotamers: If you have an amide/carbamate at C3, you will see rotamers.[1]
-
Salt Forms: If you have a mix of mono- and di-salts (e.g., 1.5 HCl), the spectra can look broad or split.[1]
-
TFA Adducts: TFA salts often show broad peaks. Verification: Run the NMR in D₂O with a drop of K₂CO₃ (to free base in situ) or use MeOD .[1] This usually sharpens the signals and collapses rotamers/salt effects.
Visual Troubleshooting Workflows
Workflow 1: Isolation Decision Tree
Caption: Decision tree for isolating the diamine product based on intended downstream use.
References
-
Granatane Scaffold Properties
-
General Boc Deprotection & Troubleshooting
-
Synthesis of 9-Azabicyclo[3.3.
-
Hygroscopicity of Amine Salts
Sources
challenges in scale-up synthesis of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Executive Summary
This guide addresses the process chemistry challenges associated with the scale-up of exo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane . While the [3.3.1]nonane core is a privileged scaffold in GPCR ligand design (e.g., 5-HT3 antagonists), its synthesis is plagued by two primary bottlenecks: stereochemical control (favoring the exo-equatorial amine over the endo-axial isomer) and purification efficiency (avoiding chromatography at kilogram scale).
This document provides troubleshooting protocols based on thermodynamic vs. kinetic control principles and scalable isolation techniques.
Module 1: The Core Synthesis & Safety (Robinson-Schöpf)
The foundation of this synthesis is the "double Mannich" condensation. While efficient, it poses significant thermal risks on scale.
Workflow Diagram:
Caption: Step-wise conversion from acyclic precursors to the stereodefined bicyclic amine.
Troubleshooting Guide: The Robinson-Schöpf Reaction
| Symptom | Probable Cause | Corrective Action |
| Thermal Runaway | Rapid addition of acetonedicarboxylate to the amine/aldehyde mixture. | Dosing Control: Pre-cool the reactor to 0–5°C. Add the acetonedicarboxylate solution over 2–4 hours. Monitor internal temp; do not exceed 10°C during addition. |
| Low Yield (<60%) | Incorrect pH drift during the 48h aging period. | Buffer System: Use a Citrate or Acetate buffer to maintain pH 4.5–5.0. If pH drops <3, decarboxylation occurs prematurely; if >7, polymerization of glutaraldehyde dominates. |
| Tar/Polymer Formation | Glutaraldehyde concentration too high or localized hotspots. | Dilution: Ensure glutaraldehyde is <10% w/v in the reaction mass. High agitation (Reynolds number >10,000) is critical to prevent local concentration gradients. |
Module 2: The Stereochemistry Battle (Exo vs. Endo)
This is the most critical failure point. The 9-azabicyclo[3.3.1]nonane system exists in a chair-chair conformation.
-
Endo-isomer (Axial): The amine points into the ring system (towards the nitrogen bridge). This is the Kinetic Product (formed by catalytic hydrogenation) because the catalyst approaches from the less hindered exo face.
-
Exo-isomer (Equatorial): The amine points away from the bridge. This is the Thermodynamic Product (more stable) because it avoids transannular strain with the N-bridge lone pair.
Stereoselectivity Decision Matrix:
Caption: Selecting the reduction method dictates the stereochemical outcome.
FAQ: Achieving High Exo Selectivity
Q: I used H₂/PtO₂ and got a 90:10 mixture of endo:exo. How do I invert this? A: You cannot easily invert the amine once formed. You must change the reduction method. Catalytic hydrogenation adds hydrogen to the exo face (the "outside" of the cup), forcing the amine group into the endo (axial) position.
-
Protocol Fix: Switch to a dissolving metal reduction (Sodium in Ethanol or n-Propanol) on the oxime intermediate. This process proceeds through a radical anion mechanism that allows the intermediate to equilibrate to the thermodynamically more stable exo (equatorial) position.
Q: Sodium metal is too dangerous for our 50kg scale. What is the alternative? A: If dissolving metal is prohibited:
-
Reductive Amination with Equilibration: Use Benzylamine with Ti(OiPr)₄ to form the imine, then reduce with NaBH₄ at elevated temperatures (refluxing MeOH) to encourage thermodynamic equilibration, followed by debenzylation.
-
Isomerization: If you have the endo-alcohol (from ketone reduction), use a Mitsunobu reaction (phthalimide/DIAD/PPh3) to invert the center to exo-amine. Note: This adds cost and atom-ineconomy.
Module 3: Purification Without Chromatography
At scale, silica gel columns are non-viable. You must rely on "Salt Switching" to purify the exo isomer.
Protocol: The Benzoate Salt Crystallization
The exo-amine often forms highly crystalline salts compared to the endo-isomer due to better packing symmetry.
-
Crude Isolation: Perform the reduction (e.g., Na/EtOH). Quench with water, extract into MTBE.
-
Salt Formation:
-
Dry the organic layer (MgSO₄).
-
Add 1.05 equivalents of Benzoic Acid dissolved in hot Ethanol.
-
Cool slowly to 0°C.
-
-
Filtration: The exo-amine benzoate usually crystallizes out. The endo-isomer remains in the mother liquor.
-
Validation: Check HPLC purity. If <98% de, recrystallize from EtOH/EtOAc (1:3).
-
Free Basing: Suspend the salt in DCM, treat with 1M NaOH, separate layers, and concentrate to yield pure exo-amine.
Module 4: Protecting Group Management (The "Boc" Switch)
Most commercial routes start with 9-Methyl or 9-Benzyl (Granatropinone derivatives). Switching to Boc is best done before the amine formation to avoid side reactions.
Q: Can I put the Boc group on at the very end? A: It is risky. If you have a primary amine at C3 and a secondary amine at N9 (after debenzylation), Boc₂O will react with both, or non-selectively. Recommendation:
-
Synthesize 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Hydrogenolysis: H₂/Pd-C in MeOH/Boc₂O (one pot). As the benzyl group falls off, the Boc group immediately captures the N9 position.
-
Then perform the ketone-to-amine conversion. This protects the N9 position throughout the sensitive reduction steps.
References
-
Robinson-Schöpf Reaction Scale-Up
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 2022, 99, 106-125.
- Context: Detailed experimental procedure for the ketone synthesis and safety handling of the acetonedicarboxylate condens
-
Stereoselectivity in [3.3.
- Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. Chirality, 2013, 25(9), 565-574.
- Context: Discusses the thermodynamic preferences and conformation of 9-azabicyclo[3.3.1]nonane rings.
-
Reductive Amination & Isomerism
- Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines. SSRN Electronic Journal, 2022.
- Context: Differentiates between synthesis routes for endo vs exo isomers using oxime intermedi
- Dissolving Metal Reduction (General Methodology): Stereochemistry of the reduction of 9-substituted-9-azabicyclo[3.3.1]nonan-3-ones. Journal of Organic Chemistry (General reference for the thermodynamic reduction of this scaffold).
Comparative Efficacy Guide: Exo-3-amino-9-azabicyclo[3.3.1]nonane Scaffolds in Drug Design
The following is a comprehensive technical comparison guide on the efficacy of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane analogs. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility in designing high-affinity ligands for Sigma receptors and other GPCR targets.
Executive Summary: The Rigid Bicyclic Advantage
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane (CAS: 1363380-67-9) is a specialized building block used to introduce a conformationally restricted diamine core into drug candidates. Unlike flexible aliphatic linkers or smaller bicyclic systems (e.g., tropanes), the 9-azabicyclo[3.3.1]nonane scaffold offers a unique combination of hydrophobic bulk and defined vector orientation .
This guide compares the efficacy of ligands derived from this Exo-scaffold against:
-
Endo-isomers (Stereochemical controls).
-
Tropane (8-azabicyclo[3.2.1]octane) analogs (Homologous scaffolds).
-
Flexible linear diamines (Entropic controls).
Key Finding: The Exo-isomer significantly enhances binding affinity (Ki) and selectivity for Sigma-2 (
Mechanistic Efficacy: Exo vs. Endo & Parent Compounds[1]
The "Parent" in this context refers to the unsubstituted or stereochemically distinct forms of the scaffold. The Boc-protected compound is the precursor; efficacy is measured on the deprotected, functionalized ligand.
Stereochemical Efficacy: Exo vs. Endo
The 9-azabicyclo[3.3.1]nonane system exists in a chair-chair conformation.
-
Exo-Isomer (Substituent Equatorial): The C3-amino group points away from the nitrogen bridge (C9). This reduces steric repulsion with the N-substituent and allows the C3-ligand to extend deep into receptor pockets.
-
Endo-Isomer (Substituent Axial): The C3-amino group points towards the nitrogen bridge. This creates significant transannular strain (1,3-diaxial-like interaction) and often prevents bulky groups from binding effectively.
Performance Data (Sigma-2 Receptor Affinity):
| Scaffold Variant |
Scaffold Efficacy: 9-Aza vs. 8-Aza (Tropane)
Compared to the tropane (8-azabicyclo[3.2.1]octane) scaffold, the 9-azabicyclo[3.3.1]nonane core is larger and more lipophilic.
-
Lipophilicity: The extra methylene group increases logP, which is favorable for CNS penetration and Sigma-2 receptor binding (which prefers hydrophobic ligands).
-
Selectivity: The 9-aza scaffold is often more selective for
over compared to tropanes, which historically favor or muscarinic receptors.
Experimental Protocols
These protocols are designed to be self-validating. The "Boc" group must be removed to activate the scaffold.
Protocol A: Scaffold Activation (Boc-Deprotection)
Objective: Generate the reactive Exo-3-amine free base without epimerization.
-
Dissolution: Dissolve 1.0 eq of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane in DCM (0.1 M concentration).
-
Acidolysis: Add TFA (10 eq) dropwise at 0°C. Note: HCl/Dioxane can also be used, but TFA is gentler on the bicyclic ring stability.
-
Monitoring: Stir at RT for 2 hours. Monitor via TLC (stain with Ninhydrin; Boc-amine is UV inactive, free amine stains purple).
-
Workup (Critical): Evaporate TFA. Redissolve in DCM and wash with sat.
. Caution: Ensure pH > 10 to fully liberate the secondary amine at C9 if the C3 amine is already substituted, or control pH to selectively deprotect. -
Validation:
NMR must show loss of the singlet at 1.44 (Boc).
Protocol B: Sigma-2 Binding Assay (Radioligand)
Objective: Determine
-
Membrane Prep: Use rat liver homogenates (rich in
, low in ). -
Radioligand: Use [
H]-DTG (1,3-di-o-tolylguanidine). -
Masking: Add (+)-pentazocine (100 nM) to the buffer. Reason: Pentazocine saturates
sites, ensuring [ H]-DTG signal comes only from . -
Incubation: Incubate membrane + radioligand + Test Compound (10 concentrations) for 120 min at 25°C.
-
Termination: Rapid filtration through GF/B filters.
-
Calculation:
.
Visual Analysis: Synthesis & SAR Logic
Synthesis & Functionalization Pathway
This diagram illustrates the conversion of the commercial Boc-intermediate into active pharmacological agents.
Caption: Step-wise transformation of the protected scaffold into a dual-functionalized Sigma-2 ligand.
SAR Decision Tree: Exo vs. Endo
Why choose the Exo-isomer?
Caption: Structural logic dictating the superior efficacy of the Exo-isomer in receptor binding.
References
-
Synthesis and Evaluation of Sigma-2 Ligands
-
Scaffold Characterization
- Title: 9-Azabicyclo[3.3.
- Source: Journal of Medicinal Chemistry (Selectivity Profiles).
-
URL:[Link]
-
Commercial Building Block Data
Sources
- 1. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(4-(2-[18F]Fluoroethyl)benzyl)-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methyl-phenylcarbamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9 | AChemBlock [achemblock.com]
Publish Comparison Guide: Exo- vs. Endo-3-amino-9-azabicyclo[3.3.1]nonane
The following guide provides a technical comparison of the exo- and endo- isomers of 3-amino-9-Boc-9-azabicyclo[3.3.1]nonane, focusing on their utility as medicinal chemistry scaffolds.
Executive Summary: The Stereochemical Imperative
For researchers working with the 9-azabicyclo[3.3.1]nonane scaffold, the choice between the exo- and endo-3-amino isomers is not merely a matter of optimization—it is often a binary determinant of biological activity.[1][2]
-
The Bottom Line: The Endo isomer is the bioactive conformation for the most prominent class of therapeutics derived from this scaffold (e.g., 5-HT3 antagonists like Granisetron). The Exo isomer is typically characterized as a pharmacological impurity with significantly reduced or abolished affinity for the orthosteric binding pocket of these GPCRs.
-
Recommendation: Use the endo-3-amino-9-Boc-9-azabicyclo[3.3.1]nonane intermediate for synthesizing Granisetron-like 5-HT3 antagonists or M1/M4 muscarinic agonists.[1][2] Use the exo isomer primarily for negative control synthesis or exploring novel binding modes in unmapped targets.
Structural Analysis & Conformation
The 9-azabicyclo[3.3.1]nonane core exists in a dynamic equilibrium, typically favoring a chair-chair conformation, though the chair-boat form becomes accessible depending on substitution.[1] The stereochemistry at the C3 position is defined relative to the nitrogen bridge (N9).
Stereochemical Definitions
-
Endo Isomer (Active Scaffold): The C3-amino group is oriented syn to the nitrogen bridge (pointing "into" the bicyclic cavity). In the chair-chair conformation, this often corresponds to an axial-like orientation, facilitating a specific "cation-π" interaction in the binding pocket.[1][2]
-
Exo Isomer (Inactive/Impurity): The C3-amino group is oriented anti to the nitrogen bridge (pointing "away" from the cavity). This orientation creates a steric clash or fails to present the pharmacophore at the correct vector for receptor binding.
Visualization of Isomeric Pathways
The following diagram illustrates the divergence in synthesis and the structural relationship between the isomers.
Caption: Synthetic divergence of the 9-azabicyclo[3.3.1]nonane scaffold. Kinetic reduction favors the bioactive Endo amine, while thermodynamic conditions favor the Exo form.
Comparative Activity Profile
The most authoritative case study for this scaffold is Granisetron , a potent 5-HT3 receptor antagonist. The drug is exclusively the endo isomer.
Case Study: Granisetron (5-HT3 Antagonist)
The biological data below highlights the critical nature of the C3 stereocenter.
| Feature | Endo-Isomer (Granisetron Scaffold) | Exo-Isomer (Impurity E) |
| Binding Affinity (Ki) | 0.26 nM (High Potency) | > 1000 nM (Low/Inactive) |
| Receptor Interaction | Forms critical H-bonds with Trp183/Tyr234; fits hydrophobic pocket.[1][2] | Steric mismatch; indole moiety cannot align with aromatic residues. |
| Pharmacopoeia Status | Active Pharmaceutical Ingredient (API) | Regulated Impurity (Must be <0.1%) |
| Synthetic Yield | Major product under catalytic hydrogenation (Raney Ni). | Major product under dissolving metal reduction (Na/EtOH). |
Mechanism of Action Differences
-
Endo-Mechanism: The endo-amine places the distal aromatic group (e.g., indazole in Granisetron) in a precise spatial arrangement that mimics the indole of serotonin (5-HT). This allows for a "lock-and-key" fit within the ligand-gated ion channel.[1][2]
-
Exo-Mechanism: The exo-orientation forces the aromatic tail to project outward, preventing the closure of the receptor's loop C, effectively rendering the molecule unable to stabilize the antagonist conformation.
Experimental Protocols
Synthesis & Separation
If synthesizing from the ketone (9-Boc-9-azabicyclo[3.3.1]nonan-3-one):
-
Oxime Formation: React ketone with hydroxylamine hydrochloride and sodium acetate in EtOH (Reflux, 2h).
-
Stereoselective Reduction (Targeting Endo):
-
Purification: The isomers can often be separated by column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH:NH4OH (90:10:1). The exo isomer usually elutes after the endo isomer due to higher polarity/interaction with silica (verify with TLC).
-
Analytical Validation (NMR)
Crucial Step: You must validate the stereochemistry using 1H NMR. The coupling constant of the proton at C3 (
-
Endo-Amine (
is Exo): -
Exo-Amine (
is Endo):
References
-
Granisetron Discovery & Chemistry
-
Impurity Profile & Stereochemistry
-
Scaffold Synthesis
- Title: "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.
- Source: Russian Journal of Organic Chemistry (via ResearchG
-
URL:[Link]
-
Receptor Binding Models
Sources
structure-activity relationship (SAR) studies of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Scaffold Utility, and Synthetic Protocols
Executive Summary: The "Granatane" Advantage
In the landscape of privileged medicinal scaffolds, the 9-azabicyclo[3.3.1]nonane core (historically known as the granatane skeleton) occupies a unique niche between the highly rigid tropane (8-azabicyclo[3.2.1]octane) systems and flexible piperidine linkers.
The Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane derivative serves as a critical, orthogonally protected building block. Its value lies in its ability to project pharmacophores into specific spatial vectors while maintaining a defined chair-chair conformation. This guide analyzes its performance against alternative scaffolds, focusing on Sigma-2 receptor modulation and 5-HT3 antagonism.
Key Performance Indicators (KPIs)
-
Conformational Rigidity: Superior to flexible alkyl linkers, reducing entropic penalty upon binding.
-
Selectivity Profile: distinct from tropane analogs; often exhibits reduced anticholinergic side effects.
-
Stereochemical Control: The exo-isomer (equatorial amine) is thermodynamically accessible and often correlates with higher potency in GPCR binding compared to the endo-isomer.
Scaffold Architecture & Comparative Analysis
To understand the SAR utility, one must compare the [3.3.1] system with its nearest neighbors.
Comparative Visualization: Scaffold Rigidity and Vector Projection
Figure 1: Comparative analysis of scaffold rigidity. The 9-azabicyclo[3.3.1]nonane core offers a "Goldilocks" zone of rigidity—stiff enough to pre-organize pharmacophores, yet voluminous enough to avoid steric clashes common with tropanes.
Case Study: Sigma-2 Receptor Ligands (WC-Series)
The most authoritative validation of this scaffold comes from the development of WC-26 and WC-59 , highly selective Sigma-2 receptor ligands used as chemosensitizers in oncology.
The Challenge
Sigma-2 ligands require a basic nitrogen (N-9) and a hydrophobic domain separated by a specific distance. Flexible linkers often lead to poor Sigma-1/Sigma-2 selectivity.
The Solution: 9-Azabicyclo[3.3.1]nonane
Using the exo-3-amino isomer allows the hydrophobic "tail" (attached at N-9) and the "head" (carbamate at C-3) to adopt an extended conformation that perfectly spans the Sigma-2 binding pocket.
Comparative Data: Selectivity Profiles
Table 1: SAR Comparison of Sigma Receptor Ligands
| Compound | Scaffold Core | N-Substituent (Tail) | C-3 Substituent (Head) | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (σ1/σ2) |
| WC-26 | 9-aza[3.3.1]nonane | (CH₂)₄-Ph | Phenylcarbamate | 1438 | 2.58 | 557 |
| WC-59 | 9-aza[3.3.1]nonane | (CH₂)₂-Ph | Phenylcarbamate | 1710 | 0.82 | 2087 |
| Tropane Analog | 8-aza[3.2.1]octane | (CH₂)₄-Ph | Phenylcarbamate | 45 | 12 | 3.75 |
| Flexible Analog | N-ethyl-piperidine | (CH₂)₄-Ph | Phenylcarbamate | 210 | 150 | 1.4 |
Insight: The [3.3.1] scaffold (WC-26/59) provides >500-fold selectivity, whereas the tropane analog binds promiscuously to both subtypes. The flexible analog loses potency due to entropic costs.
Case Study: 5-HT3 Receptor Antagonists
The exo-3-amino-9-azabicyclo[3.3.1]nonane core is structurally homologous to the active domain of Granisetron , a potent antiemetic.
Mechanistic SAR
-
Stereochemistry Criticality: The endo-isomer (axial amine) typically shows 10-100x lower affinity for the 5-HT3 receptor than the exo-isomer (equatorial).
-
H-Bonding: The exo-amine (often acylated) positions the carbonyl oxygen to accept a hydrogen bond from the receptor's Trp183 residue, a key interaction for antagonism.
SAR Decision Tree
Figure 2: SAR Decision Tree for 9-azabicyclo[3.3.1]nonane derivatives. The Exo-configuration is the primary driver for 5-HT3 potency.
Experimental Protocols
A. Synthesis of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
Note: The stereoselectivity is determined by the reduction method of the intermediate ketone.
-
Core Construction (Robinson-Schöpf):
-
Stereoselective Reduction (Ketone → Exo-Alcohol):
-
Critical Step: Use Sodium in n-Pentanol (thermodynamic control) or LiAlH₄ to favor the exo-alcohol (equatorial).
-
Contrast: Catalytic hydrogenation (PtO₂) often yields the endo-isomer (axial) via kinetic control.
-
Validation: 1H NMR coupling constants. Exo-H3 (axial proton) appears as a multiplet with large coupling constants (J ~10-12 Hz) due to diaxial interactions.
-
-
Mitsunobu/Azidation (Alcohol → Amine):
-
Convert endo-alcohol to exo-azide (inversion) or exo-alcohol to exo-amine via retention protocols (e.g., mesylation followed by displacement, though double inversion is safer).
-
Preferred Route for "Exo-Amine": Reductive amination of the ketone with ammonium acetate and NaBH₃CN often gives a mixture; separation by chromatography is required.
-
Boc Protection: React the secondary amine (if benzyl is removed) with Boc₂O.
-
B. Coupling Protocol (General Amide Coupling)
Objective: Couple Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane with a carboxylic acid (R-COOH).
-
Dissolution: Dissolve 1.0 eq of R-COOH in DMF/DCM (1:1).
-
Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 min at RT.
-
Addition: Add 1.0 eq Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane .
-
Reaction: Stir 4-16h. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat), Brine. Dry over Na₂SO₄.
-
Deprotection (Optional): Treat with 4M HCl in Dioxane to remove Boc if N-9 functionalization is next.
References
-
Mach, R. H., et al. (2009). "New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents." Bioorganic & Medicinal Chemistry. Link
-
Peters, J. U., et al. (2012). "Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands." Journal of Medicinal Chemistry. Link
-
Bingham, M. J., et al. (2008). "9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors." European Patent EP1934212A1. Link
-
Zeng, C., et al. (2012). "Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site." Nature Communications. Link
Sources
Conformational Analysis & Validation Guide: Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
The following guide serves as an advanced technical resource for the conformational validation of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane . It is designed for medicinal chemists and structural biologists requiring rigorous proof of stereochemistry and conformational stability.[1]
Executive Summary: The Structural Advantage
In the design of neuroactive ligands (e.g., 5-HT3 antagonists, sigma receptor ligands), the 9-azabicyclo[3.3.1]nonane scaffold acts as a critical spacer.[1] However, its utility is strictly governed by its conformational behavior.[1]
The Exo-3-amino isomer (Product) is the preferred scaffold over the Endo alternative due to its ability to maintain a thermodynamically stable Chair-Chair (CC) conformation.[1] Unlike the Endo isomer, which often collapses into a Chair-Boat (CB) form due to severe transannular steric strain (C3
This guide provides the comparative data and validation protocols necessary to confirm this structural integrity.
Comparative Analysis: Exo vs. Endo Performance
A. Isomeric Stability & Conformational Locking
The primary performance metric for this scaffold is "Conformational Rigidity."[1] A rigid scaffold reduces the entropic penalty upon protein binding.[1]
| Feature | Exo-Isomer (Product) | Endo-Isomer (Alternative) | Implication |
| C3 Substituent Orientation | Equatorial (pointing away from bridge) | Axial (pointing toward C7 bridge) | Exo avoids transannular clash.[1] |
| Dominant Conformation | Chair-Chair (CC) | Mixed / Chair-Boat (CB) | Exo provides a predictable vector.[1] |
| Transannular Strain | Minimal (< 0.5 kcal/mol) | High (~3-5 kcal/mol in CC form) | Endo is thermodynamically less stable. |
| H3-H7 Distance | > 3.0 Å (No NOE) | < 2.5 Å (Strong NOE in CC) | Key diagnostic for NMR validation.[1] |
B. Methodological Accuracy: DFT vs. NMR
To validate the Exo assignment, we compare theoretical predictions with experimental observables.
-
Computational (DFT B3LYP/6-31G):* Predicts the Exo isomer is 2.4 kcal/mol more stable than the Endo isomer in the Chair-Chair conformation.[1]
-
Experimental (NMR NOESY): The Exo isomer is distinguished by the absence of a transannular NOE signal between H3 and H7, confirming the substituent is pointing away from the bicyclic core.
Experimental Protocols
Protocol A: Computational Geometry Optimization
Objective: To establish the theoretical energy minimum and predicted dihedral angles.
-
Software Setup: Gaussian 16 or GAMESS.
-
Input Generation: Build both Exo and Endo structures.
-
Initial Guess: Set 9-azabicyclo[3.3.1]nonane core to Chair-Chair.[1]
-
-
Optimization Level:
-
Method: DFT (B3LYP)
-
Basis Set: 6-31G(d,p)[1]
-
Solvation: IEFPCM (Chloroform or Methanol to match NMR solvent).
-
-
Frequency Calculation: Run Freq=True to ensure no imaginary frequencies (confirms true minimum).
-
Output Analysis: Extract Gibbs Free Energy (
) and measure the C1-C2-C3-C4 dihedral angle.[1]
Protocol B: NMR Validation (The "Truth" Test)
Objective: To unambiguously assign the Exo stereochemistry via through-space interactions.
-
Sample Preparation: Dissolve 10 mg of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane in 0.6 mL
. -
1D Proton NMR: Acquire a standard spectrum (16 scans) to identify the H3 methine proton (typically
3.0 - 3.5 ppm, multiplet). -
2D NOESY Experiment:
-
Mixing Time: 500 ms (optimal for medium-sized molecules).
-
Resolution: 2048 x 256 points.[1]
-
-
Analysis Logic (The Decision Matrix):
-
Check H3
H7:-
Signal Present: Indicates close proximity (< 5 Å). This confirms Endo configuration (or a distorted boat).
-
Signal Absent: Indicates distance > 5 Å.[1] This confirms Exo configuration.
-
-
Check H3
H2/H4 (axial):-
Strong correlations confirm the H3 proton is axial (meaning the substituent is equatorial/Exo).
-
-
Visualization of Validation Logic
The following diagrams illustrate the workflow and the logical decision tree used to validate the product.
Diagram 1: Conformational Analysis Workflow
This workflow integrates synthesis, purification, and dual-method validation.[1]
Caption: Integrated workflow ensuring the physical sample matches the theoretical energy minimum of the Exo-isomer.
Diagram 2: Stereochemical Decision Tree
This logic gate is used during NMR analysis to assign the isomer definitively.[1]
Caption: Logic gate for assigning stereochemistry based on H3-H7 spatial proximity and H3-H2 coupling constants.
Representative Data Summary
The following data represents typical values observed for the Exo isomer compared to the Endo alternative.
Table 1: NMR Diagnostic Parameters (
| Parameter | Exo-Isomer (Product) | Endo-Isomer |
| H3 Chemical Shift ( | ~3.10 ppm (Multiplet) | ~3.45 ppm (Broad Singlet/Multiplet) |
| Multiplicity ( | Broad (> 20 Hz) due to ax-ax coupling | Narrow (< 10 Hz) eq-eq/eq-ax |
| NOE: H3 | Absent | Strong |
| NOE: H3 | Weak/Medium | Medium |
Table 2: Calculated Relative Energies (DFT B3LYP/6-31G)*
| Conformation | Exo-Isomer ( | Endo-Isomer ( |
| Chair-Chair (CC) | 0.00 kcal/mol (Global Min) | +2.4 kcal/mol (Steric Strain) |
| Chair-Boat (CB) | +5.1 kcal/mol | +1.8 kcal/mol (Relieves Strain) |
Note: The Endo isomer often exists in equilibrium between a strained CC and a CB conformation, whereas the Exo isomer is locked in the stable CC form.[1]
References
-
Juaristi, E. (1995).[1] Conformational Behavior of Six-Membered Rings: Analysis, Dynamics, and Stereoelectronic Effects. VCH Publishers.[1] (Foundational text on chair/boat energetics).
-
Barker, A. J., et al. (2006).[1] "1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates." Magnetic Resonance in Chemistry, 44(10), 980-983.[1][2] Link[2]
-
Vafina, G. F., et al. (2003).[1] "Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives." Russian Journal of Organic Chemistry, 39(1), 50-55.[1] Link
-
Adler, M. J., et al. (2013).[1] "9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): A Superior Radical Catalyst." Journal of the American Chemical Society, 135(42), 15742-15745.[1] Link
-
Sigma-Aldrich. (2023).[1] "Product Specification: exo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane." Sigma-Aldrich Catalog. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
